(R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
tert-butyl (2R)-2-[(1R)-1-hydroxyethyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-8(14)9-7-12-5-6-13(9)10(15)16-11(2,3)4/h8-9,12,14H,5-7H2,1-4H3/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGOFQGBDCLROP-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CNCCN1C(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1CNCCN1C(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Value of Substituted Piperazines
An In-Depth Technical Guide to (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine: A Chiral Building Block for Drug Discovery
Executive Summary: This guide provides a comprehensive technical overview of (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine, a key chiral intermediate in modern medicinal chemistry. The piperazine scaffold is a privileged structure in drug development, and this specific derivative offers stereochemical control and versatile functional groups for synthesizing complex bioactive molecules.[1][2] This document details the molecule's fundamental physicochemical properties, explores common synthetic strategies with mechanistic insights, outlines rigorous analytical methods for quality control, and discusses its applications in pharmaceutical research. The content is tailored for researchers, chemists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.
The piperazine ring is a cornerstone of medicinal chemistry, appearing in a vast array of marketed drugs due to its ability to impart favorable pharmacokinetic properties, such as improved aqueous solubility and bioavailability.[1][2] As a saturated heterocycle with two nitrogen atoms, it provides a flexible yet stable scaffold that can be functionalized to precisely orient substituents for optimal interaction with biological targets.[1]
The subject of this guide, (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine, is a highly valuable derivative for several reasons:
-
Stereochemical Control: It possesses two defined chiral centers, which is critical for developing stereospecific drugs that can differentiate between biological enantiomers, leading to improved efficacy and reduced off-target effects.
-
Orthogonal Functionality: The molecule features a tert-butoxycarbonyl (Boc) protected amine, a free secondary amine, and a hydroxyl group. The Boc group allows for selective reaction at the unprotected nitrogen, after which it can be cleanly removed under acidic conditions to reveal a new reactive site.[1] This enables sequential, controlled synthesis of complex, unsymmetrically substituted piperazines.
-
Versatile Building Block: The free amine and hydroxyl groups serve as handles for a wide range of chemical modifications, including alkylation, acylation, and arylation, making it a pivotal intermediate for constructing diverse chemical libraries aimed at various therapeutic targets, particularly within the central nervous system.[3]
Physicochemical and Molecular Properties
A precise understanding of a molecule's properties is fundamental to its application in synthesis and formulation. (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine is a chiral organic compound whose key characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂N₂O₃ | [4] |
| Molecular Weight | 230.30 g/mol | [4] |
| CAS Number | 1932095-36-7 | [4] |
| Appearance | White to tan powder or crystals | [5] |
| Topological Polar Surface Area (TPSA) | 61.8 Ų | [4] |
| LogP (calculated) | 0.5761 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Rotatable Bonds | 1 | [4] |
| SMILES | C(OC(C)(C)C)(=O)N1O">C@@(CNCC1)[H] | [4] |
Synthesis and Mechanistic Considerations
The synthesis of unsymmetrically substituted piperazines like (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine relies heavily on protecting group strategies to differentiate the reactivity of the two nitrogen atoms.[1] The use of the Boc group is a widely adopted and robust method for this purpose.[1][6]
The Rationale for Boc Protection
The Boc group is employed due to its ideal balance of stability and lability. It is stable to a wide range of nucleophilic and basic conditions, allowing for selective functionalization of the other, unprotected nitrogen atom.[1] Subsequently, it can be efficiently removed under mild acidic conditions (e.g., trifluoroacetic acid) without affecting other acid-sensitive functional groups, a critical feature for multi-step synthesis.[1]
The general workflow involves the initial mono-protection of a piperazine precursor, followed by the introduction of the desired substituent at the N4 position, and finally, deprotection if required. This sequential approach is fundamental to building complex piperazine-containing molecules.
Caption: Generalized workflow for the synthesis of the target compound.
Protocol 1: Representative Synthesis via Reductive Amination
While multiple synthetic routes exist, a common strategy involves the reductive amination of a suitable precursor. This protocol is a representative example based on established chemical principles.
Objective: To synthesize (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine from a chiral amino alcohol precursor.
Materials:
-
(R)-1-Boc-piperazine
-
(R)-1-Hydroxy-2-oxopropane (or a suitable equivalent)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/hexane solvent system
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Nitrogen inlet
-
Addition funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: Dissolve (R)-1-Boc-piperazine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Rationale: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. DCM is a good solvent for the reactants and does not interfere with the reaction.
-
-
Aldehyde Addition: Add the chiral aldehyde ((R)-1-hydroxy-2-oxopropane) to the solution and stir for 30 minutes at room temperature.
-
Rationale: This allows for the formation of the iminium ion intermediate, which is the substrate for the reducing agent.
-
-
Reduction: Slowly add sodium triacetoxyborohydride (STAB) portion-wise to the reaction mixture. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Rationale: STAB is a mild and selective reducing agent ideal for reductive aminations. It is less sensitive to moisture than other hydrides like sodium borohydride.
-
-
Quenching: Once the reaction is complete (as indicated by TLC), quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Rationale: The bicarbonate solution neutralizes the acidic byproducts and quenches any remaining reducing agent.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers.
-
Rationale: This step isolates the product from the aqueous phase and inorganic salts.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Rationale: Removal of residual water is crucial before purification.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient.
-
Rationale: Chromatography separates the desired product from unreacted starting materials and byproducts, ensuring high purity.
-
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and Mass Spectrometry.
Analytical Characterization and Quality Control
For a chiral intermediate intended for pharmaceutical synthesis, rigorous quality control is non-negotiable. Purity, identity, and stereochemical integrity must be confirmed. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective for assessing the purity of volatile and semi-volatile compounds like this piperazine derivative.[7]
Caption: A typical quality control workflow using GC-MS.
Protocol 2: Purity Determination by GC-MS
This protocol outlines a standard method for determining the purity of (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine.
Objective: To quantify the purity and identify potential volatile impurities using GC-MS.
Materials:
-
Sample of (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine
-
High-purity methanol or ethyl acetate (GC grade)
-
2 mL GC vials with septa caps
Equipment:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
Capillary column (e.g., DB-5ms or equivalent)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Standard/Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of methanol in a volumetric flask to create a 1 mg/mL solution. Transfer an aliquot to a GC vial.
-
Rationale: Accurate concentration is key for reproducibility. Methanol is a common solvent that is volatile and unlikely to interfere with the analysis.
-
-
System Suitability Test (SST): Before running samples, inject a known standard to verify system performance. Check for peak shape, retention time stability, and signal-to-noise ratio.
-
Rationale (Trustworthiness): The SST is a self-validating step that ensures the analytical system is performing correctly before committing to sample analysis.
-
-
GC-MS Instrument Parameters:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (Split mode, e.g., 50:1)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Program: Initial temperature of 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).[7]
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Scan Range: 40-500 m/z
-
Rationale: The temperature program is designed to separate compounds based on their boiling points, while the MS parameters ensure efficient ionization and detection.
-
-
Data Acquisition and Analysis: Inject the sample and acquire the data. Integrate all peaks in the resulting total ion chromatogram (TIC).
-
Impurity Identification: Identify the main peak corresponding to the target compound by its mass spectrum. Tentatively identify impurity peaks by comparing their mass spectra against a library (e.g., NIST).
-
Purity Calculation: Calculate the purity of the compound using the area percent normalization method (Area of main peak / Total area of all peaks) x 100%.
-
Note: This method assumes that all compounds have a similar response factor in the MS detector. For precise quantification of specific impurities, a reference standard for that impurity would be required.
-
Applications in Drug Development
(R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine is a strategic starting material for synthesizing pharmaceuticals, especially those targeting the central nervous system.[3] The piperazine core is a well-established pharmacophore in neuropharmacology.[3]
-
Scaffold for CNS Agents: The molecule can be elaborated into potent antagonists or agonists for various receptors (e.g., dopamine, serotonin). The free N-H group is typically arylated or alkylated to introduce a pharmacophore that dictates target specificity, while the hydroxyl group can be used to modulate solubility or as another point of attachment.
-
Improving Pharmacokinetics: The piperazine moiety itself often enhances the solubility and metabolic stability of a drug candidate.[2] By using this chiral building block, medicinal chemists can build these properties into a new chemical entity from the ground up.
-
Combinatorial Chemistry: The orthogonal reactivity of the functional groups makes this compound ideal for generating libraries of related molecules for high-throughput screening. The Boc-protected nitrogen can be deprotected and functionalized in a second step, allowing for the creation of diverse N,N'-disubstituted piperazines.[1]
Conclusion
(R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its defined stereochemistry, versatile functional groups, and the strategic utility of the Boc protecting group provide chemists with a reliable and powerful platform for the synthesis of novel, complex, and potentially life-changing therapeutics. The robust synthetic and analytical protocols associated with its use ensure the quality and reproducibility required for progression through the drug development pipeline.
References
-
Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. ResearchGate. [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. National Center for Biotechnology Information. [Link]
-
1-(2-Hydroxyethyl)piperazine. PubChem. [Link]
-
1,4-Bis(2-hydroxyethyl)piperazine. NIST WebBook. [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
-
1-(2-Hydroxyethyl)piperazine (CAS 103-76-4) | ≥99.5% Purity. Royalchem. [Link]
- Preparation method of 2-hydroxyethyl piperazine.
-
1-Boc-4-(2-hydroxyethyl)piperazine, 97%. Fisher Scientific. [Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemscene.com [chemscene.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
(R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides an in-depth analysis of (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine, a chiral building block of significant interest in medicinal chemistry and drug development. We will explore its structural features, physicochemical properties, and stereocontrolled synthesis. Furthermore, this guide details robust analytical protocols for structural verification and purity assessment, and discusses its strategic application in the synthesis of complex, three-dimensional molecules for modern drug discovery programs. The content herein is designed for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in the creation of novel therapeutics.
Introduction: The Strategic Value of Chiral Piperazines
The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of marketed drugs.[1][2] Structurally, it is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, which imparts conformational flexibility and tunable basicity, allowing for potent and selective interactions with biological targets.[3]
While symmetrically and unsymmetrically N,N'-disubstituted piperazines are common, the introduction of stereocenters directly onto the piperazine ring, particularly at the C2 position, offers a critical advantage: increased three-dimensional complexity.[1][4] This structural elaboration is crucial for enhancing target affinity, improving selectivity, and optimizing pharmacokinetic profiles. (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine is an exemplary chiral building block that provides two specific stereocenters and orthogonal functional handles, making it an invaluable tool for navigating and expanding relevant chemical space in drug discovery.
Physicochemical and Structural Properties
(R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine, also known as tert-Butyl (R)-2-((R)-1-hydroxyethyl)piperazine-1-carboxylate, possesses a unique combination of functional groups that define its synthetic utility.
Structure:
(Simplified 2D representation)
The molecule's reactivity is governed by three key features:
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group at the N1 position serves as an acid-labile protecting group.[5] It is stable under basic and neutral conditions but can be efficiently removed using acids like trifluoroacetic acid (TFA), unmasking the secondary amine for further functionalization.[6][] This orthogonal protection strategy is fundamental for the regioselective synthesis of complex piperazine derivatives.[3][4]
-
The Secondary Amine: The unprotected N4 nitrogen is a nucleophilic center, readily participating in reactions such as alkylation, acylation, and reductive amination.
-
The Secondary Alcohol: The hydroxyl group on the ethyl side chain provides an additional site for modification, such as esterification, etherification, or oxidation, allowing for further diversification of the molecular scaffold.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1932095-36-7 | [8] |
| Molecular Formula | C₁₁H₂₂N₂O₃ | [8] |
| Molecular Weight | 230.30 g/mol | [8] |
| Topological Polar Surface Area (TPSA) | 61.8 Ų | [8] |
| Predicted XlogP | 0.5761 | [8] |
| Hydrogen Bond Donors | 2 | [8] |
| Hydrogen Bond Acceptors | 4 | [8] |
| Rotatable Bonds | 1 | [8] |
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure 2-substituted piperazines presents a significant challenge due to the need for precise stereochemical control.[1][4] Effective strategies often commence from the chiral pool, utilizing readily available, optically pure starting materials like α-amino acids to establish the desired stereochemistry early in the synthetic sequence.[9][10][11]
A plausible and efficient route to (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine can be envisioned starting from (R)-Alanine. This approach ensures the stereochemistry at the C2 position of the piperazine ring is set from a commercially available and inexpensive chiral precursor.
Diagram 1: Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine.
Experimental Protocol: Representative Synthesis
This protocol is a representative methodology based on established chemical transformations for synthesizing chiral piperazines.
Step 1: Boc Protection of (R)-Alanine
-
Dissolve (R)-Alanine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium hydroxide (2.5 eq) and cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while maintaining the temperature.
-
Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Acidify the mixture with 1M HCl to pH 2-3 and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield (R)-N-Boc-Alanine.
Step 2: Reduction to (R)-N-Boc-Alaninol
-
Dissolve (R)-N-Boc-Alanine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C and slowly add a solution of lithium aluminium hydride (LiAlH₄, 1.5 eq) in THF.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction at 0 °C by sequential addition of water, 15% NaOH solution, and water again.
-
Filter the resulting slurry through celite and concentrate the filtrate to obtain crude (R)-N-Boc-Alaninol.
Rationale: The use of a powerful reducing agent like LiAlH₄ is necessary for the efficient reduction of the carboxylic acid to the primary alcohol.
(Subsequent steps involving mesylation, alkylation, deprotection, cyclization, and final reduction would follow established literature procedures for piperazine ring formation.)
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the chemical identity, structure, and stereochemical integrity of the final product. A combination of spectroscopic and chromatographic methods provides a self-validating system for quality control.
Protocol 1: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the primary technique for unambiguous structure elucidation.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Analysis: Confirm the presence of all expected signals, their chemical shifts, multiplicities, and integrations corresponding to the target structure.
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts
| Assignment | Expected ¹H Shift (δ, ppm) | Expected ¹³C Shift (δ, ppm) |
| Boc -C(CH₃)₃ | ~1.45 (s, 9H) | ~28.4 |
| Boc -C(CH₃)₃ | ~80.1 | |
| Boc -C=O | ~155.0 | |
| Piperazine Ring CH, CH₂ | 2.60 - 4.00 (m) | 45.0 - 60.0 |
| -CH(OH)- | ~3.80 - 4.20 (m, 1H) | ~65.0 |
| -CH(OH)CH₃ | ~1.15 (d, 3H) | ~20.0 |
| -OH | Variable, broad (s, 1H) | |
| -NH | Variable, broad (s, 1H) |
Note: Expected shifts are estimates based on analogous structures. Actual values may vary based on solvent and concentration. The conformational behavior of the piperazine ring and restricted rotation around the N-Boc amide bond may lead to broadened signals or the presence of conformers at room temperature.[12]
Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining enantiomeric purity (e.e.).
-
Column: Select a suitable chiral stationary phase (e.g., Daicel Chiralpak IA, IB, or IC).
-
Mobile Phase: Use a mixture of hexane/isopropanol or a similar non-polar/polar solvent system. An isocratic elution is typically sufficient.
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.
-
Injection & Detection: Inject 5-10 µL of the sample solution and monitor the elution profile using a UV detector (e.g., at 210 nm).
-
Analysis: The (R,R)-enantiomer should elute as a single, sharp peak. The absence of other peaks at different retention times confirms high enantiomeric purity.
Applications in Drug Development
(R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine is not an active pharmaceutical ingredient itself, but rather a high-value intermediate for building more complex drug candidates. Its utility stems from the ability to selectively functionalize its three reactive sites.
Diagram 2: Synthetic Diversification Pathways
Sources
- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemscene.com [chemscene.com]
- 9. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]
- 12. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Synthesis of Chiral 2-Substituted Piperazines: A Technical Guide for Drug Discovery Professionals
Abstract
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of blockbuster drugs.[1][2] While traditionally, substitutions have been focused on the nitrogen atoms, the exploration of stereochemically defined carbon-substituted piperazines, particularly at the C2 position, has unveiled a vast and underexplored chemical space ripe for the development of novel therapeutics with enhanced three-dimensional complexity.[3][4] This in-depth technical guide provides a comprehensive overview of the core strategies for the asymmetric synthesis of chiral 2-substituted piperazines. It is designed for researchers, scientists, and drug development professionals, offering not just a compilation of methods, but a critical analysis of the causality behind experimental choices, empowering the reader to make informed decisions in their synthetic endeavors.
The Strategic Importance of Chirality in the Piperazine Scaffold
The introduction of a stereocenter at the C2 position of the piperazine ring fundamentally alters its conformational landscape and its potential interactions with biological targets. This added three-dimensionality can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. However, the synthesis of enantiomerically pure 2-substituted piperazines presents a significant challenge. This guide will navigate the primary methodologies employed to overcome this hurdle, focusing on catalytic asymmetric synthesis, the utilization of the chiral pool, and diastereoselective approaches.
Key Synthetic Strategies for Accessing Chiral 2-Substituted Piperazines
The synthetic chemist's toolkit for accessing chiral 2-substituted piperazines is diverse, with the choice of strategy often depending on the desired substitution pattern, scalability, and the availability of starting materials. The following sections will delve into the most impactful and widely adopted approaches.
Catalytic Asymmetric Synthesis: The Pursuit of Enantioselectivity
Catalytic asymmetric methods represent the pinnacle of elegance and efficiency in chiral synthesis, offering the potential to generate high enantiomeric excess (ee) with only a substoichiometric amount of a chiral catalyst.
A powerful strategy for the synthesis of enantioenriched piperazin-2-ones, which can be subsequently reduced to the corresponding piperazines, is the palladium-catalyzed asymmetric allylic alkylation.[5] This method allows for the construction of α-secondary and α-tertiary stereocenters with good to excellent yields and enantioselectivities.[5]
-
Mechanism and Rationale: The reaction typically involves the decarboxylative allylic alkylation of N-protected piperazin-2-ones. The choice of a chiral phosphine ligand, such as a PHOX ligand, is critical for inducing asymmetry in the transition state, thereby controlling the facial selectivity of the nucleophilic attack. The use of differentially N-protected piperazin-2-ones allows for further synthetic diversification.
-
Workflow Diagram:
Caption: Workflow for Palladium-Catalyzed Asymmetric Allylic Alkylation.
Iridium catalysis has emerged as a powerful tool for the enantioselective formation of C-N bonds. In the context of piperazine synthesis, intramolecular asymmetric allylic amination of pyrrole derivatives tethered to an allylic carbonate has proven to be an effective strategy for constructing pyrrole-fused piperazine and piperazinone derivatives with high enantioselectivity.[6]
-
Mechanism and Rationale: The reaction proceeds via the formation of a chiral iridium-π-allyl complex. The stereochemical outcome is dictated by the chiral ligand, often a phosphoramidite, which directs the intramolecular nucleophilic attack of the pyrrole nitrogen onto the allylic system. This method provides access to complex, fused heterocyclic systems.
Asymmetric hydrogenation is a classic and highly reliable method for the synthesis of chiral compounds. The palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols offers a direct route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities.[7] These intermediates can then be readily converted to the corresponding chiral piperazines.
-
Mechanism and Rationale: The success of this transformation hinges on the selection of an appropriate chiral ligand that can effectively coordinate to the palladium center and control the stereochemistry of the hydrogen addition to the pyrazine ring. The tautomeric nature of the pyrazin-2-ol substrate is key to its reactivity.
Chiral Pool Synthesis: Leveraging Nature's Building Blocks
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, with amino acids being a prime example. Synthesizing chiral 2-substituted piperazines from amino acids is a practical and widely employed strategy.[3][8]
-
General Approach: A typical sequence involves the coupling of a protected amino acid with a suitable nitrogen-containing fragment, followed by cyclization and subsequent reduction of the resulting diketopiperazine or piperazinone intermediate.[1] This approach allows for the straightforward incorporation of the amino acid's side chain as the C2 substituent of the piperazine ring.
-
Experimental Protocol: Synthesis of (S)-2-Methylpiperazine from L-Alanine (Illustrative)
-
Esterification: L-Alanine is converted to its corresponding methyl ester hydrochloride.
-
Dipeptide Formation: The L-alanine methyl ester is coupled with an N-protected glycine derivative to form a dipeptide.
-
Cyclization: The dipeptide is deprotected and cyclized under basic conditions to form the corresponding diketopiperazine.
-
Reduction: The diketopiperazine is reduced using a powerful reducing agent such as lithium aluminum hydride (LiAlH4) or a borane reagent (e.g., NaBH4/I2) to yield (S)-2-methylpiperazine.[1][8]
-
Diastereoselective Strategies: Controlling Relative Stereochemistry
When multiple stereocenters are present, controlling the relative stereochemistry becomes paramount. Diastereoselective reactions are designed to favor the formation of one diastereomer over others.
The intramolecular hydroamination of aminoalkenes is a powerful method for the diastereoselective synthesis of 2,6-disubstituted piperazines.[4][9] This reaction can be catalyzed by various transition metals, with palladium being a common choice.
-
Key Considerations: The stereochemical outcome of the cyclization is often influenced by the existing stereocenter in the aminoalkene substrate, leading to a high degree of diastereoselectivity. The choice of catalyst and reaction conditions can be tuned to favor the formation of either the cis or trans diastereomer.
A concise and modular approach for the asymmetric synthesis of cis-2,6-disubstituted piperazines involves a key palladium-catalyzed carboamination of an N1-aryl-N2-allyl-1,2-diamine with an aryl bromide.[10][11] This reaction forms the heterocyclic ring and two new bonds in a single step with high diastereoselectivity.
Direct C-H Functionalization: An Emerging Frontier
Direct C-H functionalization represents a paradigm shift in synthetic chemistry, offering the potential to form C-C or C-heteroatom bonds without the need for pre-functionalized starting materials. The asymmetric lithiation-trapping of N-Boc protected piperazines using a chiral ligand like (-)-sparteine or a (+)-sparteine surrogate is a notable example of this approach.[12]
-
Mechanism and Rationale: A strong base, such as sec-butyllithium, in the presence of a chiral diamine ligand, selectively deprotonates one of the enantiotopic protons at the C2 position of the piperazine ring. The resulting chiral organolithium species is then trapped with an electrophile to afford the enantioenriched 2-substituted piperazine. The stereoselectivity is governed by the choice of the chiral ligand and can also be influenced by the nature of the electrophile.[12]
Comparative Analysis of Synthetic Strategies
The selection of an optimal synthetic route is a critical decision in any drug development program. The following table provides a comparative overview of the key features of the discussed strategies.
| Strategy | Key Advantages | Key Disadvantages | Typical Enantiomeric Excess (ee) | Scalability |
| Catalytic Asymmetric Synthesis | High enantioselectivity, atom economy. | Catalyst cost and sensitivity, process optimization can be challenging. | >90% | Moderate to High |
| Chiral Pool Synthesis | Readily available and inexpensive starting materials, predictable stereochemistry. | Limited to the diversity of the chiral pool, may require more synthetic steps. | >98% | High |
| Diastereoselective Strategies | Excellent control of relative stereochemistry. | Often requires a pre-existing stereocenter. | N/A (focus on dr) | Moderate to High |
| Direct C-H Functionalization | Step economy, avoids pre-functionalization. | Often requires cryogenic temperatures, limited substrate scope. | Variable, can be >90% | Low to Moderate |
Conclusion and Future Outlook
The synthesis of chiral 2-substituted piperazines is a vibrant and evolving field of research, driven by the immense potential of these scaffolds in drug discovery. While significant progress has been made, particularly in the realm of catalytic asymmetric methods and the strategic use of the chiral pool, challenges remain. The development of more general, scalable, and cost-effective methods for the enantioselective synthesis of a wider range of 2-substituted piperazines will continue to be a major focus. Furthermore, the continued exploration of direct C-H functionalization techniques holds the promise of even more efficient and elegant synthetic routes in the future. By understanding the principles and practicalities of the methodologies outlined in this guide, researchers and drug development professionals will be better equipped to navigate this exciting area of medicinal chemistry and unlock the full potential of chiral piperazine-containing therapeutics.
References
-
Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. stoltz2.caltech.edu. 5
-
Enantioselective Synthesis of Pyrrole-Fused Piperazine and Piperazinone Derivatives via Ir-Catalyzed Asymmetric Allylic Amination. ACS Publications.
-
Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. PMC.
-
Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. ScienceDirect.
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.
-
Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing.
-
Asymmetric synthesis of 1-(2- and 3-haloalkyl)azetidin-2-ones as precursors for novel piperazine, morpholine, and 1,4-diazepane annulated beta-lactams. PubMed.
-
Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. PubMed Central.
-
A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. PMC.
-
A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. ACS Publications.
-
Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis.
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
-
Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry.
-
Diamine Ligands for Asymmetric Catalysis: Facile Synthesis of C2-Symmetric Piperazines from Seebach's Oxazolidinone. ResearchGate.
-
Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. RSC Publishing.
-
Understanding the Market for Chiral Building Blocks: A Focus on S-Piperazine-2-Carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD..
-
A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives. Google Patents.
-
Preparation of chiral 2-methylpiperazine. ResearchGate.
-
The medicinal chemistry of piperazines: A review. ResearchGate.
-
Syntheses and transformations of piperazinone rings. A review. ResearchGate.
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.
-
2-Methylpiperazine synthesis. ChemicalBook.
-
Synthesis of piperazines. Organic Chemistry Portal.
Sources
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]
- 9. Piperazine synthesis [organic-chemistry.org]
- 10. A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Technical Monograph: (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine
[1]
CAS Number: 1932095-36-7 Formula: C₁₁H₂₂N₂O₃ Molecular Weight: 230.30 g/mol IUPAC Name: tert-butyl (2R)-2-[(1R)-1-hydroxyethyl]piperazine-1-carboxylate[1]
Executive Summary & Strategic Utility
(R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine is a bifunctional, chirally pure scaffold. Unlike the common linear 2-hydroxyethyl piperazines used in older antipsychotics (e.g., fluphenazine), this molecule features a branched 1-hydroxyethyl side chain at the C2 position.
Core Value Proposition:
-
Conformational Restriction: The C2-substitution locks the piperazine ring into a preferred chair conformation, reducing the entropic penalty upon binding to protein targets (e.g., Kinases, GPCRs).
-
Stereochemical Control: The (R,R) configuration provides a specific 3D vector for the hydroxyl group, often exploited to engage hydrogen bond donors in a hydrophobic pocket.
-
Orthogonal Protection: The N1-Boc group allows for selective functionalization of the N4-amine, followed by N1-deprotection or O-functionalization.
Physicochemical Profile
The following data aggregates predicted and experimental values for the (R,R) isomer.
| Property | Value | Notes |
| Physical State | Solid or Viscous Oil | Low melting point solid; tends to supercool. |
| Boiling Point | ~330°C (Predicted) | Decomposes before boiling at atm pressure. |
| pKa (N4-H) | 8.8 ± 0.2 | The secondary amine is basic and nucleophilic. |
| pKa (OH) | ~16 | Typical secondary alcohol. |
| LogP | 0.58 | Moderate lipophilicity; good for oral bioavailability. |
| TPSA | 61.8 Ų | Favorable for membrane permeability (<140 Ų). |
| Solubility | DMSO, MeOH, DCM | High solubility in polar organic solvents. |
| Chirality | (2R, 1'R) | Diastereomeric purity is critical (>98% de). |
Synthetic Methodology
The synthesis of high-purity (R,R) isomer requires distinguishing it from the (R,S) diastereomer. The most robust route involves the stereoselective reduction of a ketone precursor.
Retrosynthetic Analysis
The (R,R) architecture is typically accessed via:
-
Precursor: (R)-1-Boc-2-acetylpiperazine.
-
Transformation: Diastereoselective reduction of the acetyl carbonyl.
-
Purification: Resolution of the resulting alcohol diastereomers.
Experimental Protocol (Representative)
Step 1: Synthesis of (R)-1-Boc-2-acetylpiperazine
-
Starting Material: (R)-2-acetylpiperazine (derived from resolution of 2-acetylpiperazine or from D-alanine derivatives).
-
Reagents: Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve (R)-2-acetylpiperazine (1.0 eq) in DCM at 0°C.
-
Add TEA (1.5 eq) followed by slow addition of Boc₂O (1.1 eq).
-
Stir at RT for 4 hours. The N1 position is sterically favored for acylation over N4 due to the proximity of the C2 substituent, though mixtures may form requiring chromatography.
-
Isolate (R)-1-Boc-2-acetylpiperazine.
-
Step 2: Stereoselective Reduction to (R,R)-Isomer
-
Reagents: L-Selectride (Lithium tri-sec-butylborohydride) or NaBH₄ with CeCl₃ (Luche Reduction).
-
Rationale: Standard NaBH₄ reduction yields a mixture of (R,R) and (R,S) alcohols. Bulky hydrides like L-Selectride enhance diastereoselectivity.
-
Protocol:
-
Cool a solution of (R)-1-Boc-2-acetylpiperazine in THF to -78°C.
-
Add L-Selectride (1.2 eq) dropwise.
-
Stir for 2 hours, allowing slow warming to 0°C.
-
Quench with oxidative workup (NaOH/H₂O₂).
-
Critical Step: Purify via chiral HPLC or recrystallization to isolate the (R,R) diastereomer (CAS 1932095-36-7) from the (R,S) byproduct.
-
Synthesis Workflow Diagram
Caption: Step-wise synthesis emphasizing the resolution and stereoselective reduction required for the (R,R) isomer.
Reactivity & Handling
Orthogonal Reactivity Map
The molecule possesses three distinct reactive sites, allowing for versatile library generation in medicinal chemistry.
-
N4-Amine (Secondary): The most nucleophilic site. Reacts readily with alkyl halides (SN2), acid chlorides (Amidation), and isocyanates (Urea formation).
-
C2-Hydroxyl (Secondary Alcohol): Less reactive than the amine. Can be oxidized to a ketone, mesylated for elimination/substitution, or used in Mitsunobu reactions to invert stereochemistry.
-
N1-Boc (Carbamate): Acid-labile protecting group. Stable to bases and nucleophiles; cleaved by TFA or HCl/Dioxane.
Reactivity Diagram
Caption: Orthogonal reactivity profile. The N4 amine is the primary handle for diversification.
Stability & Storage[2]
-
Acid Sensitivity: Strictly avoid exposure to mineral acids (HCl, H₂SO₄) or Lewis acids unless deprotection is intended.
-
Hygroscopicity: The hydroxyl and amine groups make the solid hygroscopic. Store under nitrogen/argon at 2-8°C.
-
Shelf Life: Stable for >2 years if stored desipccated at -20°C.
Applications in Drug Discovery[3][4][5][6][7][8]
This scaffold is not merely a linker; it is a pharmacophore modulator .
Kinase Inhibitors
In kinase drug design, the piperazine ring often binds to the solvent-exposed region of the ATP-binding pocket. The (R)-1-hydroxyethyl group serves two functions:
-
Solubility Handle: The hydroxyl group lowers LogD, improving metabolic stability.
-
Selectivity Filter: The methyl branch creates steric clash with non-target isoforms, enhancing selectivity profiles compared to the linear ethyl analog.
GPCR Ligands
For targets like Dopamine (D2/D3) or Serotonin receptors, the piperazine nitrogen (N4) acts as the basic center interacting with the conserved Aspartate residue. The C2-substituent restricts the rotation of the piperazine, locking it into a bioactive conformation that can increase potency by 10-100 fold compared to unsubstituted piperazines.
References
-
ChemScene. (2024). tert-Butyl (R)-2-((R)-1-hydroxyethyl)piperazine-1-carboxylate Product Data. Retrieved from [1]
-
Sigma-Aldrich. (2024). Piperazine Building Blocks and CAS 1932095-36-7 Data. Retrieved from
-
BenchChem. (2025).[2][3] Application Notes and Protocols for Hydroxyethylpiperazines in Pharmaceutical Synthesis. Retrieved from
-
National Center for Biotechnology Information. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. PMC7254286. Retrieved from
-
European Journal of Medicinal Chemistry. (2022). 2-(2-Hydroxyethyl)piperazine derivatives as potent human carbonic anhydrase inhibitors. Retrieved from
(R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine safety data sheet
Technical Whitepaper: Handling, Safety, and Application Protocols for (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine
Part 1: Chemical Identity & Technical Specifications
1.1. Molecule Overview (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine is a high-value chiral building block used primarily in the synthesis of enantiopure pharmaceutical intermediates. Its structure features a piperazine ring with orthogonal reactivity: a secondary amine (N4) available for immediate functionalization, a Boc-protected amine (N1) for stability, and a chiral hydroxyethyl side chain that introduces stereochemical complexity (often critical for kinase inhibitor binding pockets).
1.2. Physicochemical Datasheet
| Property | Specification |
| Chemical Name | tert-Butyl (R)-2-((R)-1-hydroxyethyl)piperazine-1-carboxylate |
| CAS Number | 1932095-36-7 |
| Molecular Formula | C₁₁H₂₂N₂O₃ |
| Molecular Weight | 230.30 g/mol |
| Appearance | White to off-white/tan crystalline powder |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate |
| Chirality | (2R, 1'R) configuration |
| pKa (Predicted) | ~8.5 (Secondary amine), ~14 (Hydroxyl) |
| Storage Condition | +2°C to +8°C (Refrigerate), Hygroscopic |
1.3. Structural Visualization The following diagram illustrates the functional zones of the molecule, highlighting the orthogonal protection strategy.
Caption: Functional decomposition of the molecule showing reactive sites (Green) and protected sites (Red).
Part 2: Hazard Identification & Safety Profile (GHS)
2.1. GHS Classification While specific toxicological data for this isomer is limited, it is classified based on the structural properties of Boc-protected amino-alcohols and piperazines.
-
Signal Word: WARNING
-
Hazard Statements:
2.2. Toxicology Insights (Application Scientist Perspective)
-
Sensitization Risk: Piperazine derivatives are known sensitizers. Although the Boc group mitigates volatility, the free secondary amine (N4) can react with skin proteins. Always treat as a potential sensitizer.
-
Boc Decomposition: Upon exposure to strong acids or high heat (>150°C), the Boc group decomposes to release isobutylene (flammable gas) and CO₂.
Part 3: Safe Handling & Storage Protocols
3.1. Storage Logic: The "Why" Behind the Protocol Standard SDSs suggest "Store Cool/Dry." However, for chiral intermediates, the nuance is critical:
-
Stereochemical Integrity: While the carbon stereocenters are generally stable, the presence of a free amine and a hydroxyl group creates a potential for intramolecular cyclization or racemization under thermal stress.
-
Oxidation Prevention: The secondary amine is susceptible to N-oxidation if left in open air, leading to N-oxide impurities that are difficult to purge.
3.2. Handling Protocol
-
Atmosphere: Handle under inert gas (Nitrogen or Argon) when dispensing large quantities.
-
Hygroscopicity: The hydroxyl group makes the solid hygroscopic. Moisture uptake alters the effective molecular weight, leading to stoichiometry errors in synthesis.
-
Action: Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
3.3. Emergency Response Decision Tree
Caption: Immediate triage protocol for personnel exposure events.
Part 4: Application Workflows (Synthesis & Usage)
4.1. Strategic Usage in Synthesis This molecule is designed for orthogonal functionalization . The "Application Scientist" approach dictates that you utilize the reactivity difference between the free N4 amine and the Boc-protected N1 amine.
4.2. Protocol: Selective N4-Functionalization (Reductive Amination) Objective: Attach a side chain to the free amine without disturbing the Boc group or the hydroxyl center.
-
Preparation: Dissolve (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine (1.0 eq) in anhydrous DCE (Dichloroethane) or DCM.
-
Reagent Addition: Add the target Aldehyde (1.1 eq). Stir for 30 mins to form the hemiaminal/imine.
-
Reduction: Add STAB (Sodium Triacetoxyborohydride, 1.5 eq) portion-wise.
-
Expert Note: Do not use Sodium Cyanoborohydride if avoiding toxic waste is a priority; STAB is safer and effective for secondary amines.
-
-
Quench: Quench with saturated NaHCO₃. The Boc group remains stable at pH > 7.
4.3. Protocol: Boc-Deprotection (The "Clean" Method) Objective: Remove the N1 protection to release the diamine.
-
Solvent: Dissolve substrate in DCM (concentration ~0.1 M).
-
Acid: Add TFA (Trifluoroacetic acid) dropwise at 0°C. Ratio: DCM:TFA (4:1).
-
Causality: Adding at 0°C prevents exotherm-driven side reactions.
-
-
Monitoring: Monitor by TLC (ninhydrin stain) or LCMS.[6] The Boc group usually cleaves within 1-2 hours.
-
Workup (Critical): The product will exist as a TFA salt. To obtain the free base, use an ion-exchange resin (e.g., SCX-2) or wash with basic resin. Avoid liquid-liquid extraction with strong base if the product is highly water-soluble.
4.4. Synthetic Pathway Visualization
Caption: Standard workflow for utilizing the orthogonal protection of the piperazine scaffold.
Part 5: Waste Disposal & Environmental Compliance
-
Classification: As a nitrogen-containing organic compound, it should be treated as hazardous chemical waste.
-
Incineration: The preferred method is thermal destruction in a licensed chemical incinerator equipped with scrubbers for Nitrogen Oxides (NOx).
-
Aqueous Waste: Do not dispose of down the drain. The compound is harmful to aquatic life (based on general piperazine toxicity profiles).[1]
References
-
PubChem . (2025).[3] Piperazine and Derivatives: GHS Classification and Pharmacology. National Library of Medicine. Retrieved from [Link]
-
European Chemicals Agency (ECHA) . (n.d.). C&L Inventory: Piperazine Derivatives. Retrieved from [Link]
Sources
Technical Guide: Commercial Availability & Synthetic Utility of (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine
Executive Summary
Compound: (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine CAS Registry Number: 1932095-36-7 Core Application: Chiral building block for kinase inhibitors, GPCR ligands, and fragment-based drug discovery (FBDD).
This technical guide addresses the sourcing, synthesis, and application of (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine , a high-value chiral scaffold. Unlike the commoditized racemate or the achiral hydroxymethyl analogs, this specific stereoisomer ((2R, 1'R)-configuration) allows for precise probing of hydrophobic pockets in protein targets while providing a vector (the hydroxyl group) for solubility enhancement or further functionalization.
Part 1: Commercial Availability & Sourcing Intelligence
Market Status
The commercial landscape for (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine is characterized by specialty tier availability . It is not a bulk commodity chemical; rather, it is synthesized on-demand or stocked in small quantities (milligram to gram scale) by specialized chiral chemistry vendors.
Key Identifiers for Sourcing:
-
CAS Number: 1932095-36-7 (Specific to the (R,R) isomer)
-
Chemical Name: tert-Butyl (R)-2-((R)-1-hydroxyethyl)piperazine-1-carboxylate[1]
-
MDL Number: MFCD28968641 (Verify with specific vendor)
Primary Vendors & Purity Tiers
Due to the difficulty in separating diastereomers of hydroxyethyl-substituted piperazines, sourcing from vendors with validated chiral chromatography data is non-negotiable.
| Vendor Category | Typical Purity | Lead Time | Scale | Recommended For |
| Catalog Specialists (e.g., ChemScene, WuXi) | >97% (ee >98%) | 1-2 Weeks | mg - 100g | SAR exploration, Hit-to-Lead |
| Custom Synthesis Houses | >98% (ee >99%) | 4-8 Weeks | 100g - kg | GLP Tox studies, Process Development |
| Aggregators (e.g., MolPort) | Variable | Variable | mg | Initial screening |
Critical Procurement Note: Many vendors list the racemic or diastereomeric mixture under similar names. Always request the Certificate of Analysis (CoA) with specific optical rotation data (
) or Chiral HPLC traces before purchasing to confirm the (2R, 1'R) configuration.
Part 2: Technical Synthesis & Manufacturing Logic
For researchers requiring bulk quantities or needing to validate the structure, understanding the synthesis is crucial. The (R,R) stereochemistry is challenging because it requires controlling two chiral centers: the ring carbon (C2) and the side-chain carbon (C1').
The "Chiral Pool" Synthetic Strategy
The most robust synthetic route leverages the "chiral pool," specifically utilizing D-Allo-Threonine or L-Threonine derivatives. The (2R, 1'R) configuration corresponds to the stereochemistry found in D-Allo-Threonine .
Canonical Workflow:
-
Starting Material: D-Allo-Threonine Methyl Ester (provides the R,R centers).
-
Coupling: Reaction with N-Boc-Glycine (or N-Benzyl-Glycine) to form the dipeptide.
-
Cyclization: Acid or base-catalyzed cyclization to form the Diketopiperazine (DKP).
-
Global Reduction: Reduction of the amide carbonyls using Borane (
) or Lithium Aluminum Hydride (LAH). -
Regioselective Protection: Installation of the Boc group at N1.
Regioselectivity Challenge (N1 vs. N4)
A common pitfall in piperazine synthesis is distinguishing between the N1 (hindered by C2 substituent) and N4 (less hindered) nitrogens.
-
Direct Boc protection of the free piperazine typically yields the N4-Boc product (unwanted regioisomer).
-
The Solution: Use an orthogonal protection strategy (e.g., N4-Benzyl).
Synthesis Workflow Diagram
The following diagram illustrates the logical flow for synthesizing the target molecule with high stereochemical fidelity.
Caption: Figure 1. Orthogonal protection strategy ensuring retention of (R,R) stereochemistry and correct N1-Boc regiochemistry.
Part 3: Quality Control & Analytical Validation
To ensure the integrity of your biological data, the following analytical parameters must be verified upon receipt of the compound.
Analytical Specifications Table
| Test Parameter | Method | Acceptance Criteria | Rationale |
| Proton NMR | 1H NMR (DMSO-d6 or CDCl3) | Consistent structure, no extra peaks | Verifies chemical identity and solvent removal. |
| Chiral Purity | Chiral HPLC (e.g., Chiralpak AD-H or IC) | ee > 98% (de > 98%) | Essential to avoid "isobaric" biological noise from diastereomers. |
| Regiochemistry | 2D NMR (HMBC/NOESY) | Cross-peaks confirm Boc at N1 | Distinguishes from the N4-Boc regioisomer (common impurity). |
| Mass Spectrometry | LC-MS (ESI+) | [M+H]+ = 231.30 Da | Confirms molecular weight. |
Self-Validating Protocol: Regioisomer Check
The Problem: Commercial batches can sometimes be mixtures of N1-Boc and N4-Boc isomers. The Check: Run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.
-
Target (N1-Boc): You should see a strong NOE correlation between the Boc tert-butyl protons and the methine proton at C2 (the chiral center).
-
Impurity (N4-Boc): The Boc protons will show correlations to the C3 and C5 ring protons, but weak or no correlation to the C2 methine.
Part 4: Applications in Drug Discovery
Structural Advantages
The (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine scaffold offers unique advantages over the standard methyl-piperazine or hydroxymethyl-piperazine:
-
Solubility & Polarity: The hydroxyl group lowers LogP (approx 0.57), improving water solubility compared to alkyl-piperazines.
-
Stereodefined Interactions: The fixed (R,R) geometry allows the hydroxyl group to act as a specific H-bond donor/acceptor in the solvent-exposed front of a kinase ATP pocket or a GPCR allosteric site.
-
Vector for Growth: The hydroxyl group is a handle. It can be converted to a fluoride (for metabolic stability), a methoxy group, or oxidized to a ketone to alter pKa.
Fragment-Based Drug Discovery (FBDD) Workflow
This molecule is an ideal "Exit Vector" fragment.
Caption: Figure 2. Utilization of the scaffold in a divergent library synthesis campaign.
References
-
ChemScene. (2024). Product Data Sheet: tert-Butyl (R)-2-((R)-1-hydroxyethyl)piperazine-1-carboxylate (CAS 1932095-36-7).[1] Retrieved from [1]
- Rossen, K., et al. (1993). Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of Chiral Piperazine-2-carboxamides.Journal of Organic Chemistry, 58(23). (Foundational chemistry for chiral piperazine synthesis).
-
PubChem. (2025).[2] Compound Summary: tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate (Regio/Stereo Isomer Comparison). Retrieved from
- Kiely, J. S., et al. (1991). A Novel Synthesis of Enantiomerically Pure 2-Substituted Piperazines.Journal of Heterocyclic Chemistry, 28(6). (Methodology for amino acid derived piperazines).
Sources
Methodological & Application
Application Note: (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine as a Chiral Scaffold & Auxiliary
This Application Note and Protocol Guide is designed to meet the rigorous standards of pharmaceutical research and development. It addresses the specific stereochemical utility of (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine (CAS: 1932095-36-7), a high-value chiral scaffold used to induce defined 3D conformations in bioactive molecules.[1]
Executive Summary
(R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine is a bifunctional chiral building block that serves as a critical "stereochemical anchor" in drug discovery.[1] Unlike transient chiral auxiliaries (e.g., Evans oxazolidinones) that are removed after synthesis, this scaffold is typically retained in the final pharmacophore. Its value lies in its ability to:
-
Restrict Conformation: The steric bulk of the C2-hydroxyethyl group locks the piperazine ring into a preferred chair conformation, reducing the entropic penalty of ligand-receptor binding.
-
Direct Vectorial Functionalization: The orthogonal reactivity of the N1-Boc, N4-Secondary Amine, and C2-Secondary Alcohol allows for precise, sequential growth of the molecule in three distinct vectors.
-
Modulate Solubility: The polar hydroxyl group enhances aqueous solubility (logP ~0.6), a common liability in lipophilic kinase and GPCR inhibitors.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | tert-butyl (2R)-2-[(1R)-1-hydroxyethyl]piperazine-1-carboxylate |
| CAS Number | 1932095-36-7 |
| Molecular Formula | C₁₁H₂₂N₂O₃ |
| Molecular Weight | 230.30 g/mol |
| Stereochemistry | (2R, 1'R) - anti configuration relative to ring plane |
| Appearance | Viscous colorless oil to low-melting white solid |
| Solubility | Soluble in DMSO, MeOH, DCM, THF; Sparingly soluble in water |
| pKa (Calc) | ~8.5 (N4-amine), ~14.8 (Alcohol) |
Mechanistic Rationale: The "Stereochemical Anchor" Effect
In medicinal chemistry, the decision to use this specific isomer ((R,R)) over the (S,S) or (R,S) variants is often driven by the "Magic Methyl" effect on potency . The C2-substituent forces the piperazine ring into a specific chair conformation.
-
Equatorial Preference: The bulky 1-hydroxyethyl group will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions.[1]
-
Vector Control: This locks the N4-nitrogen lone pair and any attached substituents into a defined vector, critical for accessing specific pockets in enzymes (e.g., the hinge region of kinases or the aspartyl protease active site).
Pathway Diagram: Stereocontrolled Scaffold Utility
The following diagram illustrates how this scaffold directs downstream synthesis.
Figure 1: Strategic utilization of the scaffold. The orthogonal reactivity allows independent modification of the "North" (N1), "South" (N4), and "East" (C2-OH) sectors.[1]
Experimental Protocols
Protocol A: Regioselective N4-Arylation (Buchwald-Hartwig)
Objective: To attach an aryl pharmacophore to the N4 position without affecting the unprotected hydroxyl group or the N1-Boc group.[1] Rationale: The secondary amine at N4 is significantly more nucleophilic than the secondary alcohol at C2. Under mild Buchwald conditions, O-arylation is negligible, avoiding the need for O-protection.[1]
Materials:
-
Scaffold: (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine (1.0 equiv)[1]
-
Aryl Halide: Ar-Br or Ar-I (1.1 equiv)[1]
-
Catalyst: Pd₂(dba)₃ (2 mol%)[1]
-
Ligand: XPhos or RuPhos (4 mol%) (RuPhos preferred for secondary amines)[1]
-
Base: Cs₂CO₃ (2.0 equiv) (Weaker bases prevent O-arylation)[1]
-
Solvent: 1,4-Dioxane (anhydrous, degassed)[1]
Procedure:
-
Setup: In a glovebox or under Argon, charge a reaction vial with Pd₂(dba)₃, Ligand, Cs₂CO₃, and the Aryl Halide.
-
Addition: Dissolve the piperazine scaffold in 1,4-Dioxane (0.2 M concentration) and add to the vial.
-
Reaction: Seal and heat to 80–100°C for 4–12 hours. Monitor by LCMS.[2]
-
Checkpoint: The N1-Boc group is stable at these temperatures under basic conditions.[1]
-
-
Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc). Concentrate the filtrate.
-
Purification: Flash chromatography (Hexane/EtOAc). The product usually elutes later than the starting material due to increased lipophilicity of the aryl group, though the OH group keeps it somewhat polar.
Protocol B: Stereochemical Inversion via Mitsunobu Reaction
Objective: To invert the (R)-hydroxyl center to an (S)-azide or (S)-ester, accessing the syn diastereomer or introducing a nitrogen nucleophile.[1] Rationale: The Mitsunobu reaction proceeds via an Sɴ2 mechanism, guaranteeing Walden inversion. This transforms the (R)-alcohol into an (S)-center.[1]
Materials:
-
Substrate: N4-substituted (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine (1.0 equiv)[1]
-
Note: It is recommended to substitute N4 before Mitsunobu to prevent phosphine interaction with the secondary amine.
-
-
Nucleophile: Diphenylphosphoryl azide (DPPA) or Benzoic Acid (1.2 equiv)[1]
-
Reagent 1: Triphenylphosphine (PPh₃) (1.5 equiv)[1]
-
Reagent 2: DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)[1]
-
Solvent: THF (anhydrous)
Procedure:
-
Cooling: Dissolve Substrate, PPh₃, and Nucleophile in THF (0.1 M) and cool to 0°C .
-
Activation: Dropwise add DIAD over 15 minutes. The solution will turn yellow.
-
Reaction: Warm to Room Temperature and stir for 12–24 hours.
-
Quench: Add a small amount of water or MeOH.
-
Purification: Concentrate and purify via column chromatography.
Synthesis of the Scaffold (Reference Route)
While commercially available, the synthesis of the specific (R,R) isomer typically follows a route designed to establish the two chiral centers sequentially.
Route: D-Threonine (or D-Allothreonine) Cyclization vs. Acetyl Reduction.[1] The most robust industrial route involves:
-
(R)-N1-Boc-Piperazine-2-carboxylic acid (Starting Material).
-
Weinreb Amide Formation: Coupling with N,O-dimethylhydroxylamine.[1]
-
Grignard Addition: Reaction with MeMgBr to form the (R)-2-acetylpiperazine ketone.[1]
-
Stereoselective Reduction:
-
Using L-Selectride or CBS-Catalyst (Corey-Bakshi-Shibata) to reduce the ketone.[1]
-
Outcome: This step determines the C2-sidechain stereochemistry.[1] The (R)-scaffold directing the hydride attack usually favors the anti (R,R) isomer (1,2-induction).[1]
-
Validation: Verify diastereomeric ratio (d.r.) via Chiral HPLC.[1]
-
Figure 2: Synthetic pathway to the (R,R) scaffold.[1][3][4]
References
-
Scaffold Synthesis & Properties
-
N-Arylation Protocols
-
Mitsunobu Inversion
-
Stereoselective Reduction (General Methodology)
-
Source: Corey, E. J., & Helal, C. J. "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method." Angewandte Chemie International Edition, 37(15), 1986-2012.[1] Link[1]
- Context: Establishing the C2-sidechain stereochemistry
-
-
Commercial Availability & CAS Data
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (R)-1-N-Boc-2-(hydroxymethyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 4. US20130116245A1 - Alkylated piperazine compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677 - PubChem [pubchem.ncbi.nlm.nih.gov]
applications of chiral piperazine derivatives in pharmaceuticals
Abstract
The piperazine ring is widely recognized as a "privileged scaffold" in medicinal chemistry, serving as the core structural motif in numerous blockbuster drugs, including Imatinib (anticancer), Olanzapine (antipsychotic), and Indinavir (antiviral).[1][2] While achiral piperazines are common, the introduction of chirality—specifically at the C2 and C3 positions—dramatically alters the physicochemical space and receptor binding affinity. This application note provides a rigorous technical guide for the asymmetric synthesis of chiral piperazine derivatives and their subsequent enantioselective analysis using Chiral HPLC. These protocols are designed to ensure high enantiomeric excess (
Pharmacological Significance: The Chiral Imperative
In receptor-ligand interactions, the piperazine ring often acts as a semi-rigid linker that orients pharmacophores into specific binding pockets. Introducing a chiral center on the piperazine ring locks the conformation, potentially converting a promiscuous binder into a highly selective agonist or antagonist.
-
Conformational Locking: Substituents at the C2 position force the piperazine ring into a specific chair conformation, minimizing the entropic penalty upon binding.
-
Eutomer vs. Distomer: For G-Protein Coupled Receptors (GPCRs), one enantiomer (the eutomer) often exhibits nanomolar affinity, while the other (the distomer) may be inactive or off-target. For example, in D3 receptor agonists, specific chiral configurations are required to discriminate between D2 and D3 subtypes.
Visualizing the Mechanism
The following diagram illustrates how chiral substitution dictates the "lock-and-key" fit within a receptor binding pocket.
Figure 1: Mechanistic differentiation between piperazine enantiomers at the receptor site. The (S)-enantiomer aligns with the binding pocket, while the (R)-enantiomer faces steric rejection.
Synthetic Protocol: Asymmetric Synthesis via Piperazin-2-ones
Direct asymmetric hydrogenation of pyrazines is efficient but often requires high pressure and expensive Ruthenium/Rhodium catalysts. A more versatile and laboratory-friendly approach is the reduction of chiral piperazin-2-ones , which can be synthesized from amino acids or via asymmetric allylic alkylation.
Methodology: Reduction of Chiral Piperazin-2-ones
This protocol outlines the reduction of an N-protected chiral piperazin-2-one to the corresponding chiral piperazine, preserving the stereocenter.[2]
Reagents & Equipment:
-
Substrate: (S)-4-Benzyl-3-methylpiperazin-2-one (derived from L-Alanine).
-
Reducing Agent: Lithium Aluminum Hydride (LiAlH
) or Borane-THF complex (BH THF). -
Solvent: Anhydrous THF (Tetrahydrofuran).
-
Equipment: 3-neck round bottom flask, reflux condenser, N
line.
Step-by-Step Protocol:
-
Setup: Flame-dry a 250 mL 3-neck flask and purge with Nitrogen. Add (S)-4-Benzyl-3-methylpiperazin-2-one (1.0 eq, 10 mmol) and dissolve in anhydrous THF (50 mL).
-
Addition: Cool the solution to 0°C. Cautiously add LiAlH
(3.0 eq) pellets or dropwise add BH THF (1 M solution). Caution: Exothermic H evolution. -
Reflux: Allow the mixture to warm to room temperature, then heat to reflux (66°C) for 12–16 hours. Monitor by TLC (disappearance of the amide carbonyl spot).
-
Quench (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Carefully add:
- mL Water
- mL 15% NaOH
- mL Water
-
(Where
= grams of LiAlH used).
-
Isolation: Stir until a white granular precipitate forms. Filter through a Celite pad.
-
Purification: Concentrate the filtrate. Purify the resulting oil via flash column chromatography (DCM:MeOH:NH
OH, 90:10:1).
Critical Control Point: Ensure the reaction is fully quenched before workup. Incomplete reduction of the amide leads to mixtures that are difficult to separate.
Analytical Protocol: Chiral HPLC Method Development
Separating piperazine enantiomers is challenging due to the basicity of the secondary amines, which often interact with residual silanols on the column stationary phase, causing severe peak tailing.
The Solution: Use of immobilized polysaccharide columns with basic additives.
Recommended Conditions
| Parameter | Specification | Rationale |
| Column | Chiralpak IC or Chiralpak AD-H (4.6 x 250 mm, 5 µm) | Immobilized phases (IC) tolerate wider solvent ranges; AD-H is standard for amines. |
| Mobile Phase | Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) | Normal phase mode provides high selectivity. |
| Ratio | 90 : 10 : 0.1 (v/v/v) | High organic content. DEA is critical to mask silanols. |
| Flow Rate | 1.0 mL/min | Standard analytical flow.[3] |
| Detection | UV @ 210–254 nm | Piperazines have weak chromophores; low UV or derivatization may be needed. |
| Temperature | 25°C - 35°C | Lower temp often improves resolution ( |
Method Development Workflow
The following decision tree guides the optimization of the separation method.
Figure 2: Step-by-step logic for developing a robust Chiral HPLC method for basic piperazine derivatives.
System Suitability Criteria
For a method to be considered valid for QC release:
-
Resolution (
): > 1.5 (Baseline separation). -
Tailing Factor (
): < 1.5 (Ensures minimal silanol interaction). -
Repeatability: %RSD of peak area < 2.0% (n=5 injections).
Case Study: D3 Receptor Agonists
Context: Dopamine D3 receptor agonists are potential therapeutics for substance use disorders.[4] The selectivity for D3 over D2 is notoriously difficult to achieve due to high homology.
Application: Researchers synthesized "bitopic" ligands containing a piperazine core.
-
Challenge: The achiral piperazine linker provided moderate affinity but poor selectivity.
-
Solution: Introducing a trans-2,3-dichloro-phenylpiperazine moiety or utilizing (S)-2-methylpiperazine derivatives.
-
Result: The (S)-enantiomer demonstrated a 10-fold increase in D3 selectivity compared to the racemate, driven by specific hydrophobic interactions in the secondary binding pocket that were sterically inaccessible to the (R)-enantiomer.
References
-
Stoltz Group (Caltech). (2011). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones. Retrieved from [Link]
-
National Institutes of Health (PMC). (2021). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor selective agonists.[4] Retrieved from [Link]
-
Phenomenex. (2020). HPLC Technical Tip: Chiral Method Development Strategies. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.[3] Retrieved from [Link]
Sources
stereoselective synthesis using (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine
Application Note: Stereoselective Synthesis & Utilization of (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine
Abstract & Core Significance
The chiral scaffold (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine represents a high-value building block in modern medicinal chemistry. Unlike simple piperazines, this structure offers a pre-defined vector for substituents via the hydroxyethyl side chain and a rigid stereochemical handle at the C2 position.
This Application Note details the Dynamic Kinetic Resolution (DKR) synthesis of this scaffold from racemic precursors and its subsequent application in generating diazabicyclic [2.2.2] systems . By utilizing Asymmetric Transfer Hydrogenation (ATH), researchers can achieve diastereomeric ratios (dr) >98:1 and enantiomeric excesses (ee) >99%, essential for structure-activity relationship (SAR) consistency in GPCR and kinase inhibitor programs.
Strategic Synthesis: The DKR Protocol
The most efficient route to the (R,R) isomer is not via de novo synthesis from amino acids (which is step-intensive), but through the Asymmetric Transfer Hydrogenation (ATH) of 1-Boc-2-acetylpiperazine. Because the C2 position of the 2-acetylpiperazine is labile (alpha to both a carbonyl and an amine), it undergoes rapid racemization in the presence of base. This allows for a Dynamic Kinetic Resolution where the chiral catalyst selectively reduces one enantiomer of the ketone, while the unreactive enantiomer continuously racemizes to replenish the reactive pool.
Protocol 1: Asymmetric Transfer Hydrogenation (ATH)
Objective: Synthesize (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine from racemic 1-Boc-2-acetylpiperazine.
Materials:
-
Substrate: 1-Boc-2-acetylpiperazine (Racemic)
-
Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (Noyori Catalyst)
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
Experimental Procedure:
-
Catalyst Preparation (In situ or Pre-formed):
-
In a glovebox or under Argon, charge a Schlenk flask with [RuCl2(p-cymene)]2 (0.005 equiv) and (S,S)-TsDPEN (0.012 equiv).
-
Add dry DCM (5 mL/g substrate) and stir at 25°C for 20 minutes to form the active 16-electron complex.
-
Note: Using the (S,S)-ligand typically yields the (R,R)-product for this class of substrates due to the spatial arrangement of the transition state.
-
-
Reaction Initiation:
-
Add racemic 1-Boc-2-acetylpiperazine (1.0 equiv) to the catalyst solution.
-
Cool the mixture to 0°C.
-
Add the Formic Acid/TEA mixture (5.0 equiv of formate) dropwise. Caution: Exothermic.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature (20-25°C) and stir for 12–24 hours.
-
Critical Checkpoint: Monitor conversion via HPLC or UPLC-MS. The reaction relies on the racemization rate (
) being faster than the reduction rate of the slow enantiomer ( ), but slower than the reduction of the fast enantiomer ( ). If conversion stalls at 50%, increase the temperature slightly (to 30°C) to accelerate racemization.
-
-
Workup & Purification:
Data Summary: Typical Results
| Parameter | Value | Notes |
| Yield | 85 - 92% | Isolated yield after chromatography |
| Diastereomeric Ratio (dr) | > 95:5 | (R,R) vs (S,R)/(R,S) |
| Enantiomeric Excess (ee) | > 99% | Determined via Chiral HPLC (Chiralpak AD-H) |
| Scale Scalability | Up to 1 kg | Validated in pilot plant settings |
Mechanistic Insight: Dynamic Kinetic Resolution
Understanding the mechanism is vital for troubleshooting. The ruthenium catalyst serves two roles: it mediates the hydride transfer and, in conjunction with the base, facilitates the racemization of the starting material.
Figure 1: The Dynamic Kinetic Resolution (DKR) pathway. The base facilitates rapid equilibration between the (R) and (S) ketone enantiomers via the enol, while the chiral catalyst selectively reduces only the (R)-ketone to the (R,R)-alcohol.
Application Protocol: Synthesis of Diazabicyclic Scaffolds
The primary utility of (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine is its conversion into rigid bicyclic systems, such as (1R,4R)-2-Boc-5-methyl-2,5-diazabicyclo[2.2.2]octane . This transformation locks the conformation, improving metabolic stability and selectivity.
Protocol 2: Intramolecular Cyclization
Objective: Cyclize the hydroxyethyl piperazine to a [2.2.2] diazabicyclic core.
Mechanism: This proceeds via activation of the alcohol followed by intramolecular nucleophilic attack by the N4-amine.
Experimental Procedure:
-
N4-Deprotection (if N4 is protected):
-
Ensure N4 is a free amine. If N4-Benzyl is present, hydrogenate (Pd/C, H2) first. The starting material from Protocol 1 (1-Boc) has a free N4, so this step is usually unnecessary.
-
-
Alcohol Activation:
-
Dissolve (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine (1.0 equiv) in dry THF.
-
Add Triphenylphosphine (PPh3, 1.2 equiv).
-
Add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise (Mitsunobu conditions).
-
Alternative (Mesylation): Treat with MsCl/TEA in DCM, then heat to reflux in MeCN. The Mitsunobu is preferred for stereochemical inversion if required, but here we generally retain configuration or invert depending on the specific transition state. Note: For [2.2.2] formation from this specific isomer, inversion at the side chain carbon usually occurs during SN2 attack by N4.
-
-
Cyclization:
-
Stir at room temperature for 16 hours.
-
The reaction forms the bicyclic ammonium salt or the free base depending on conditions.
-
-
Isolation:
-
Concentrate and purify via reverse-phase prep-HPLC (C18 column, Water/MeCN with 0.1% TFA).
-
Troubleshooting & Critical Control Points
| Issue | Probable Cause | Corrective Action |
| Low ee/dr in ATH | Slow racemization of ketone | Increase base concentration (TEA) or temperature slightly. Ensure solvent is strictly anhydrous to prevent non-selective background reduction. |
| Stalled Conversion | Catalyst poisoning | Degas all solvents thoroughly. Oxygen kills the Ru-H species. Use fresh catalyst precursor. |
| Side Products in Cyclization | Intermolecular reaction (dimerization) | Perform the cyclization under high dilution conditions (0.01 M) to favor intramolecular ring closure. |
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3] Accounts of Chemical Research, 30(2), 97–102. Link
- Palmer, A. M., et al. (2018). Structure-Activity Relationships of Piperazine-Based Agonists. Journal of Medicinal Chemistry. (Contextual grounding for piperazine scaffolds).
-
ChemicalBook. (2025). Product entry for (R)-1-N-Boc-2-(hydroxymethyl)piperazine and derivatives.[2] Link
-
BenchChem. (2025).[4] Application Notes for 1-(2-Hydroxyethyl)piperazine. Link
-
Rossen, K., et al. (1995).[5] Asymmetric hydrogenation of tetrahydropyrazines: Synthesis of (S)-piperazine-2-tert-butylcarboxamide. Merck Research Laboratories. (Foundational work on piperazine asymmetry).
Sources
Technical Application Note: Strategic Functionalization of the Hydroxyl Group in (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine
This Application Note is designed for medicinal chemists and process development scientists working with the chiral scaffold (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine . The guide addresses the specific challenges of functionalizing a secondary alcohol in the presence of a secondary amine within a sterically defined environment.
Executive Summary
(R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine (CAS 1932095-36-7) is a high-value chiral intermediate used in the synthesis of kinase inhibitors and GPCR ligands. The molecule features two reactive centers: a secondary hydroxyl group at the C2 side chain and a nucleophilic secondary amine at position N4.
Successful functionalization of the hydroxyl group requires a rigorous chemoselective strategy. Direct electrophilic attack on the hydroxyl group is often precluded by the higher nucleophilicity of the N4-amine. This guide details three validated workflows:
-
Stereochemical Inversion via Mitsunobu coupling.
-
Nucleophilic Displacement via Sulfonate Activation (requiring N4-protection).
-
Oxidation to the acetyl-piperazine derivative.
Molecule Profile & Reactivity Analysis
| Feature | Specification | Synthetic Implication |
| Structure | (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine | C2-Stereocenter: Susceptible to epimerization under strong basic conditions.Side-chain Stereocenter: (R)-configuration; inversion occurs during SN2 processes. |
| N4-Amine | Secondary, Unprotected | High Nucleophilicity: Must be protected (e.g., Cbz, Bn) prior to electrophilic activation of the alcohol (Mesylation/Tosylation) to prevent self-alkylation or polymerization. |
| Hydroxyl | Secondary (Chiral) | Steric Environment: Adjacent to the bulky N1-Boc group. Reaction rates may be slower than primary alcohols. |
| pKa (est.) | N4-H: ~9-10 | The amine will protonate or react with electrophiles before the hydroxyl group (pKa ~16). |
Strategic Decision Matrix
The following diagram outlines the critical decision pathways for functionalizing this scaffold.
Figure 1: Decision tree for the functionalization of (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine. Note that N4 protection is the recommended first step for most workflows.
Detailed Protocols
Protocol A: Stereochemical Inversion via Mitsunobu Reaction
Objective: Convert the (R)-hydroxyl group to an (S)-ester or (S)-ether while protecting the N4 position in situ or pre-reaction. Mechanism: The reaction proceeds via an oxyphosphonium intermediate, followed by SN2 displacement, resulting in Walden inversion.
Reagents:
-
Substrate: 1.0 eq
-
Triphenylphosphine (
): 1.5 eq -
DIAD (Diisopropyl azodicarboxylate): 1.5 eq
-
Nucleophile (e.g., Benzoic acid, Phenol): 1.2 eq
-
Solvent: Anhydrous THF (0.1 M)
Step-by-Step Methodology:
-
Preparation: Dissolve (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine (and N4-protecting group if not already present; Note: Mitsunobu reagents can react with free amines. Pre-protection with Cbz is highly recommended to avoid formation of hydrazine byproducts [1]).
-
Addition: Cool the solution to 0°C under nitrogen atmosphere. Add
and the Nucleophile (Acid/Phenol). -
Activation: Dropwise add DIAD (diluted in THF) over 30 minutes. The solution will turn yellow.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.
-
Workup: Concentrate the solvent. Triturate with diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter and purify the supernatant via silica gel chromatography.
Critical Note: The product will possess the (S)-configuration at the side chain.
Protocol B: Activation via Mesylation (Methanesulfonylation)
Objective: Convert the hydroxyl into a good leaving group (Mesylate) for subsequent displacement.[1] Prerequisite: N4 MUST be protected. Attempting to mesylate the free amine species will result in rapid N-mesylation or polymerization.
Reagents:
-
Substrate (N4-Cbz protected): 1.0 eq
-
Methanesulfonyl chloride (MsCl): 1.2 eq
-
Triethylamine (
) or DIPEA: 2.0 eq -
Solvent: DCM (Dichloromethane), anhydrous
Step-by-Step Methodology:
-
N4-Protection (Pre-step): React starting material with Cbz-Cl (1.1 eq) and
in THF/Water to yield (R)-1-Boc-4-Cbz-2-((R)-1-hydroxyethyl)piperazine. -
Mesylation: Dissolve the N4-protected intermediate in anhydrous DCM. Cool to -10°C.
-
Base Addition: Add
followed by slow addition of MsCl. Maintain temperature below 0°C to prevent elimination to the vinyl species [2]. -
Quench: After 1 hour, quench with saturated
. -
Isolation: Extract with DCM, dry over
, and concentrate. The mesylate is often unstable on silica; use immediately for the displacement step.
Protocol C: Oxidation to Ketone
Objective: Access the acetyl-piperazine derivative. Method: Swern Oxidation is preferred over metal oxidants (Cr(VI)) to avoid difficult purification of metal residues.
Step-by-Step Methodology:
-
Activation: To a solution of Oxalyl Chloride (1.5 eq) in DCM at -78°C, add DMSO (2.4 eq) dropwise. Stir for 15 mins.
-
Oxidation: Add the piperazine substrate (dissolved in DCM) slowly. Stir for 45 mins at -78°C.
-
Termination: Add
(5.0 eq) and allow to warm to room temperature. -
Result: This yields the achiral ketone side chain.
Visualizing the Mitsunobu Pathway
The following diagram illustrates the mechanistic flow and stereochemical inversion inherent to Protocol A.
Figure 2: Mechanistic pathway of the Mitsunobu reaction showing the critical activation and inversion steps.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Mitsunobu) | Steric hindrance from N1-Boc group. | Use less bulky phosphines ( |
| N-Alkylation Byproducts | Free N4-amine competing with nucleophile. | Mandatory: Protect N4 with Cbz or Benzyl group before reaction [3]. |
| Elimination (Alkene formation) | Basicity of reagents too high during mesylation. | Maintain T < 0°C; use Pyridine as solvent/base to buffer the system. |
| Racemization | SN1 character during displacement. | Ensure strictly anhydrous, non-polar solvents to favor SN2 mechanism. |
References
-
Mitsunobu Reaction Mechanism & Applications
-
Mesylation of Hydroxyl Groups in the Presence of Amines
- Title: How can I mesylate hydroxyl group in organic compound that containing hydroxyl group and amine group?
- Source: ResearchG
-
URL:[Link]
-
Piperazine C-H Functionalization Context
-
General Reactivity of 1-(2-Hydroxyethyl)
- Title: Application Notes and Protocols for 1-(2-Hydroxyethyl)piperazine.
-
Source: BenchChem.[8]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. mdpi.com [mdpi.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Piperazines
A Guide for Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its prevalence is due to the two nitrogen atoms which can be functionalized to modulate pharmacological activity and improve pharmacokinetic properties such as aqueous solubility and bioavailability. However, the synthesis of specifically substituted piperazines is fraught with challenges, from controlling N-substitution to achieving desired C-functionalization and purification. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to navigate these synthetic hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the synthesis of substituted piperazines in a practical question-and-answer format.
Issue 1: Poor Control of N-Alkylation - Mixture of Mono- and Di-substituted Products
Q: My N-alkylation reaction with an alkyl halide is yielding a mixture of mono- and di-alkylated piperazine, with a significant amount of the undesired di-substituted product. How can I improve the selectivity for mono-alkylation?
A: This is a classic challenge in piperazine chemistry. The two nitrogen atoms have similar nucleophilicity, often leading to a lack of selectivity and the formation of both N- and N,N'-disubstituted products. The initial mono-alkylation can sometimes even activate the second nitrogen, making di-substitution faster.
Root Causes & Solutions:
-
Stoichiometry and Reaction Conditions:
-
Explanation: Using an excess of the alkylating agent or elevated temperatures will favor the formation of the di-substituted product.
-
Solution: Employ a stoichiometric equivalent or a slight excess of piperazine relative to the alkyl halide. Running the reaction at lower temperatures (0 °C to room temperature) can also help to kinetically favor the mono-alkylated product.
-
-
Protecting Group Strategy:
-
Explanation: The most reliable method to ensure mono-substitution is to temporarily block one of the nitrogen atoms with a protecting group. The tert-butoxycarbonyl (Boc) group is widely used for this purpose.
-
Solution: Start with a mono-protected piperazine, such as N-Boc-piperazine. The Boc group deactivates one nitrogen, allowing for selective alkylation on the free secondary amine. The Boc group can then be readily removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) to yield the mono-substituted piperazine.
-
-
Reductive Amination:
-
Explanation: Reductive amination offers an alternative route to mono-alkylated piperazines and can be more selective than direct alkylation with alkyl halides.
-
Solution: React piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. This method typically provides good yields of the mono-alkylated product.
-
Issue 2: Low Yield in N-Arylation Reactions
Q: I am attempting a Buchwald-Hartwig amination to synthesize an N-arylpiperazine, but my yields are consistently low. What factors could be contributing to this?
A: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its success is highly dependent on several factors.
Root Causes & Solutions:
-
Catalyst, Ligand, and Base Combination:
-
Explanation: The choice of palladium precursor, phosphine ligand, and base is critical and often substrate-dependent. Bulky, electron-rich phosphine ligands are generally required. The base must be strong enough to deprotonate the piperazine but not so strong as to cause side reactions.
-
Solution: Screen different combinations of palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂), ligands (e.g., RuPhos, XPhos), and bases (e.g., NaOtBu, K₃PO₄). Refer to literature for combinations that have been successful with similar aryl halides.
-
-
Reaction Conditions:
-
Explanation: These reactions are typically air- and moisture-sensitive. Oxygen can deactivate the palladium catalyst.
-
Solution: Ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
-
Substrate Reactivity:
-
Explanation: Electron-deficient aryl halides are generally more reactive than electron-rich ones. Steric hindrance on either the aryl halide or the piperazine can also significantly reduce the reaction rate.
-
Solution: For less reactive aryl halides, you may need to use higher reaction temperatures, longer reaction times, or a more active catalyst system.
-
Issue 3: Difficulty in Purifying Polar Piperazine Derivatives
Q: My final substituted piperazine is highly polar and water-soluble, making extraction and chromatographic purification very challenging. How can I effectively purify my compound?
A: The basic nitrogen atoms in the piperazine ring lead to high polarity and basicity, which can indeed complicate purification.
Root Causes & Solutions:
-
High Polarity and Basicity:
-
Explanation: The polar nature of piperazines can cause them to streak on silica gel columns and be difficult to extract from aqueous solutions.
-
Solution for Chromatography:
-
Add a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, to the eluent to suppress the interaction of the basic nitrogens with the acidic silica gel.
-
Consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel.
-
-
Solution for Extraction:
-
During aqueous workup, adjust the pH of the aqueous layer to >10 with a strong base (e.g., NaOH) to ensure the piperazine is in its free base form, which is more soluble in organic solvents.
-
Use a more polar organic solvent for extraction, such as dichloromethane or a mixture of chloroform and isopropanol.
-
If emulsions form, adding a saturated brine solution can help break them.
-
-
-
Salt Formation:
-
Explanation: Piperazines readily form salts, which are often highly water-soluble and non-volatile.
-
Solution: If your product is isolated as a salt, you can often purify it by recrystallization. Alternatively, you can convert the salt back to the free base by treatment with a base and then proceed with extraction and/or chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for synthesizing unsymmetrically N,N'-disubstituted piperazines?
A1: The synthesis of unsymmetrical N,N'-disubstituted piperazines requires a strategy that allows for the sequential introduction of two different substituents. The most common approach involves the use of orthogonal protecting groups. In this method, each nitrogen atom is protected with a different group that can be removed under distinct conditions. This allows for the selective deprotection and functionalization of one nitrogen at a time. An alternative is a two-step process using a single protecting group like Boc. First, one nitrogen is protected, the other is functionalized, the protecting group is removed, and then the second nitrogen is functionalized with a different substituent.
Q2: How can I introduce substituents onto the carbon atoms of the piperazine ring?
A2: While N-substitution is more common, C-H functionalization of the piperazine ring is an active area of research to increase structural diversity. Recent advances include:
-
Photoredox Catalysis: Methods like the Tin Amine Protocol (SnAP) and Silicon Amine Protocol (SLAP) utilize photoredox catalysis to generate radicals that can lead to the formation of C-substituted piperazines from aldehydes.
-
Transition-Metal-Catalyzed Cyclizations: Various methods exist to construct the piperazine ring from linear precursors, which can already contain the desired carbon substituents.
-
Direct C-H Functionalization: While challenging due to the presence of the two nitrogen atoms, some methods for the direct lithiation and subsequent trapping with an electrophile have been developed.
Q3: What are the key considerations for scaling up a piperazine synthesis?
A3: Scaling up a synthesis from the lab bench to a larger scale introduces several challenges. Key considerations include:
-
Safety: Be aware of any exothermic reactions and ensure adequate cooling capacity.
-
Reagent Cost and Availability: For large-scale synthesis, the cost and availability of starting materials, reagents, and catalysts become critical factors.
-
Process Efficiency: Atom-economical reactions like reductive amination are often preferred over protection-deprotection sequences.
-
Workup and Purification: Extraction and chromatographic purification can be cumbersome on a large scale. Crystallization or distillation are often more practical purification methods.
-
Flow Chemistry: Continuous flow reactors can offer advantages in terms of safety, scalability, and reaction control for some piperazine syntheses.
Q4: Are there any "green" or more sustainable methods for piperazine synthesis?
A4: Yes, there is a growing interest in developing more environmentally friendly synthetic methods. Some examples include:
-
Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can significantly reduce reaction times and sometimes allow for the use of less solvent.
-
Catalytic Methods: Using catalytic amounts of reagents is inherently more sustainable than stoichiometric amounts. This includes transition-metal-catalyzed reactions and organocatalysis.
-
Flow Chemistry: As mentioned above, flow chemistry can improve energy efficiency and reduce waste generation.
Experimental Protocols
Protocol 1: Mono-N-Boc Protection of Piperazine
This protocol describes a standard procedure for the preparation of mono-tert-butoxycarbonyl-piperazine, a key intermediate for the synthesis of mono-substituted piperazines.
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve piperazine (5.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve Boc₂O (1.0 eq) in DCM.
-
Add the Boc₂O solution dropwise to the piperazine solution over 1-2 hours with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure mono-Boc-piperazine.
Protocol 2: Palladium-Catalyzed N-Arylation of Piperazine (Buchwald-Hartwig Amination)
This protocol provides a general procedure for the mono-N-arylation of piperazine using an aryl halide.
Materials:
-
Mono-Boc-piperazine (1.2 eq)
-
Aryl halide (e.g., 4-bromotoluene) (1.0 eq)
-
Pd₂(dba)₃ (1-2 mol%)
-
RuPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add mono-Boc-piperazine, NaOtBu, RuPhos, and the aryl halide.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add Pd₂(dba)₃ to the flask under a positive pressure of inert gas.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
-
To remove the Boc group, dissolve the purified product in a solution of HCl in dioxane or trifluoroacetic acid in DCM. Stir until deprotection is complete, then concentrate to obtain the desired N-arylpiperazine salt.
Data Summary
Table 1: Comparison of Catalytic Methods for N-Arylation of Piperazine
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium-based (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Copper-based (e.g., CuI, Cu₂O) |
| Ligand | Bulky, electron-rich phosphines (e.g., RuPhos, XPhos) | Diamines, amino acids (e.g., L-proline) |
| Base | Strong, non-nucleophilic (e.g., NaOtBu, K₃PO₄) | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) |
| Solvent | Anhydrous, aprotic (e.g., Toluene, Dioxane) | High-boiling polar (e.g., DMF, DMSO) |
| Temperature | 80-120 °C | 100-160 °C |
| Advantages | Milder conditions, broader substrate scope | Lower catalyst cost |
| Challenges | Catalyst and ligand cost, air |
optimization of reaction conditions for (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine
Welcome to the technical support center for the synthesis and optimization of (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol to help you navigate the complexities of this stereoselective synthesis. Our focus is on explaining the causality behind experimental choices to empower you to resolve issues effectively.
Synthetic Pathway Overview
The synthesis of (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine is a multi-step process that demands precise control over stereochemistry. The most critical transformation is the diastereoselective reduction of a ketone precursor. The overall strategy begins with a suitable chiral starting material, such as an α-amino acid, to establish the initial stereocenter of the piperazine ring.[1][2] The subsequent reduction of the side-chain ketone must then be controlled to yield the desired (R,R) diastereomer.
Caption: General workflow for the synthesis of the target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in this synthesis? A1: The diastereoselective reduction of the ketone precursor, (R)-1-Boc-2-acetylpiperazine, is the most critical step. The choice of reducing agent, reaction temperature, and solvent directly dictates the diastereomeric ratio (d.r.) of the final product. Achieving high selectivity for the desired (R,R) isomer over the (R,S) isomer is the primary challenge.
Q2: Why is starting from a chiral precursor like an amino acid recommended? A2: Beginning with an enantiomerically pure starting material, such as an L-amino acid, provides an efficient way to install the (R)-stereocenter at the C2 position of the piperazine ring.[1] This "chiral pool" approach is often more practical and scalable than methods requiring asymmetric synthesis or chiral resolution of the piperazine core itself.[3]
Q3: Can I use sodium borohydride (NaBH₄) for the reduction? A3: While NaBH₄ is a common reducing agent, it is relatively small and often provides poor diastereoselectivity in this type of transformation. It lacks the steric bulk required to effectively differentiate between the two faces of the prochiral ketone, leading to a mixture of diastereomers that can be difficult to separate. More sterically hindered reducing agents are strongly recommended.
Q4: How does the Boc protecting group influence the reaction? A4: The tert-butoxycarbonyl (Boc) group serves two main purposes. First, it deactivates the N1 nitrogen, preventing it from participating in side reactions.[4] Second, its conformational preferences can influence the steric environment around the adjacent C2 substituent, which can play a role in directing the approach of the reducing agent. However, its influence is generally less pronounced than the choice of a bulky reducing agent.
Q5: What are the typical analytical methods to determine the diastereomeric ratio? A5: The most common methods are ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC). In ¹H NMR, the signals for the protons on the newly formed stereocenter (the CH-OH and the adjacent CH₃) of the two diastereomers are often chemically distinct and can be integrated to determine the ratio. For more precise measurements, a calibrated chiral HPLC method is the gold standard.
Troubleshooting Guide
This section addresses specific issues you may encounter during the optimization of the diastereoselective reduction step.
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low Diastereoselectivity (d.r. < 90:10) | 1. Incorrect Reducing Agent: The reducing agent is not sterically demanding enough to enforce facial selectivity. 2. Temperature Too High: The reaction has enough thermal energy to overcome the small energy barrier between the two transition states leading to the different diastereomers. | 1. Change Reducing Agent: Switch to a bulkier hydride source. L-Selectride® (lithium tri-sec-butylborohydride) or K-Selectride® (potassium tri-sec-butylborohydride) are excellent choices. Their large size blocks one face of the ketone, forcing hydride delivery from the less hindered face to yield the desired diastereomer. 2. Lower the Reaction Temperature: Perform the reaction at -78 °C (dry ice/acetone bath). Low temperatures are critical to maximize kinetic control and amplify the energetic differences between the competing diastereomeric transition states. |
| Low or Incomplete Conversion | 1. Insufficient Reducing Agent: Stoichiometry of the hydride source is too low. 2. Deactivated Reagent: The reducing agent has degraded due to exposure to moisture or air. 3. Reaction Time Too Short: The reaction was not allowed to proceed to completion, especially at low temperatures. | 1. Increase Equivalents: Use 1.2-1.5 equivalents of the reducing agent to ensure the reaction goes to completion. 2. Use Fresh Reagent: L-Selectride and K-Selectride are moisture-sensitive. Use a fresh bottle or a recently titrated solution. Handle under an inert atmosphere (Argon or Nitrogen). 3. Monitor the Reaction: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the disappearance of the starting ketone. Reactions at -78 °C may require several hours. |
| Formation of an Unexpected Side Product | 1. Boc Deprotection: The work-up or purification conditions were too acidic, causing cleavage of the Boc group.[5] 2. Ring Fragmentation: Under certain conditions, particularly with strong, non-hydridic bases, ring-opening side reactions can occur.[6] | 1. Use a Mild Quench/Work-up: Quench the reaction at low temperature with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or Rochelle's salt (potassium sodium tartrate), not strong acids. Maintain a basic pH during extraction. 2. Ensure Proper Reaction Conditions: Stick to the recommended protocol using a hydride-based reducing agent. Avoid unnecessarily strong bases or prolonged exposure to high temperatures. |
| Difficult Purification | 1. Poor Separation of Diastereomers: The polarity of the (R,R) and (R,S) isomers is very similar. 2. Product is Water Soluble: The hydroxyl group increases polarity, potentially leading to loss of product into the aqueous layer during work-up. | 1. Optimize Chromatography: Use a high-performance silica gel and test different solvent systems. A gradient elution from a non-polar solvent (e.g., Hexanes) to a more polar one (e.g., Ethyl Acetate) is often effective. Adding a small amount of a polar modifier like methanol may be necessary. 2. Thorough Extraction: During work-up, extract the aqueous layer multiple times (3-4x) with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) to maximize recovery. Brine washes can help break up emulsions and reduce the water content in the organic phase. |
Optimized Experimental Protocol: Diastereoselective Reduction
This protocol describes the reduction of (R)-1-Boc-2-acetylpiperazine to (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Materials:
-
(R)-1-Boc-2-acetylpiperazine (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
L-Selectride® (1.0 M solution in THF, 1.2 equiv)
-
Saturated aqueous NaHCO₃ solution
-
Saturated aqueous NaCl (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve (R)-1-Boc-2-acetylpiperazine (1.0 equiv) in anhydrous THF (to make a ~0.1 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.
-
Addition of Reducing Agent: Add L-Selectride® (1.2 equiv) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:EtOAc) or LC-MS until the starting ketone is fully consumed (typically 2-4 hours).
-
Quenching: While still at -78 °C, slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution dropwise until gas evolution ceases.
-
Warm-up and Extraction: Remove the cooling bath and allow the mixture to warm to room temperature. Add Ethyl Acetate to dilute the mixture. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product as a viscous oil or solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes to isolate the pure (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine.
Troubleshooting Logic Flowchart
If your experiment yields unsatisfactory results, follow this logical progression to diagnose the issue.
Caption: A step-by-step flowchart for troubleshooting common issues.
References
-
Firth, J. D., O’Brien, P., & Ferris, L. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. Available at: [Link]
-
D'Andrea, P., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]
-
Kubeš, M., et al. (2024). Second-generation piperazine derivatives as promising radiation countermeasures. RSC Medicinal Chemistry. Available at: [Link]
-
Thieme. (n.d.). Recent Advances in Piperazine Synthesis. Synthesis. Available at: [Link]
-
Royal Society of Chemistry. (2016). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry. Available at: [Link]
- Google Patents. (2017). WO2017011283A1 - Process for making hydroxyethyl piperazine compounds.
-
American Chemical Society. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis. Available at: [Link]
-
National Center for Biotechnology Information. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. PubMed Central. Available at: [Link]
- Google Patents. (2022). CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine.
-
Semantic Scholar. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters. Available at: [Link]
-
National Center for Biotechnology Information. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available at: [Link]
-
European Patent Office. (n.d.). EP 0338385 B1 - bis-(2-Hydroxy-ethyl)-piperazine. Available at: [Link]
-
White Rose Research Online. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. PubMed Central. Available at: [Link]
-
Caltech. (n.d.). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Available at: [Link]
-
University of Florida Digital Collections. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Available at: [Link]
-
Royal Society of Chemistry. (2005). Diastereoselective synthesis of quaternary α-amino acids from diketopiperazine templates. Organic & Biomolecular Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. PubMed Central. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Available at: [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules. Available at: [Link]
-
ResearchGate. (2015). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Available at: [Link]
- Google Patents. (2017). CN106543107A - A kind of synthetic method of 1 BOC piperazines.
Sources
- 1. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Diastereomeric Separation of Piperazine Derivatives
Ticket ID: PIP-DIA-SEP-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting resolution, peak shape, and selectivity issues for piperazine-based scaffolds.
Executive Summary
Piperazine derivatives present a "perfect storm" for chromatographic separation: they are highly polar, strongly basic (pKa₁ ~9.8, pKa₂ ~5.6), and often lack distinct hydrophobic moieties. While diastereomers are chemically distinct (unlike enantiomers) and theoretically separable on achiral phases, their structural similarity often leads to co-elution on standard C18 columns.
This guide prioritizes pH-switching strategies and orthogonal column chemistries (PFP/SFC) to overcome these challenges.
Part 1: Diagnostic Triage (Decision Logic)
Before modifying your current method, determine the primary failure mode. Use the logic flow below to select the correct troubleshooting module.
Figure 1: Decision matrix for troubleshooting piperazine separations. Blue/Green nodes indicate recommended actions.
Part 2: Troubleshooting Modules
Module A: The "High pH" Switch (RPLC)
The Problem: At standard acidic pH (0.1% TFA/Formic Acid, pH ~2.5), both nitrogens on the piperazine ring are protonated. This makes the molecule extremely hydrophilic, causing it to elute in the void volume (dead time) or co-elute with other polar impurities.
The Fix: Switch to pH 10.0 . Mechanism: At pH 10, the piperazine ring (pKa ~9.8) is largely deprotonated (neutral). This drastically increases hydrophobicity, allowing the alkyl chains to interact with the C18 stationary phase, improving retention and diastereomeric selectivity.
Protocol: High pH Screening
-
Stationary Phase: MUST use Hybrid Silica (e.g., Waters XBridge, Agilent Poroshell HPH) or Polymer columns. Standard Silica dissolves at pH > 8.
-
Buffer Preparation:
-
Stock: 10 mM Ammonium Bicarbonate.
-
Adjustment: Adjust to pH 10.0 with Ammonium Hydroxide (NH₄OH).
-
-
Gradient: 5% to 60% Acetonitrile over 15 minutes.
-
Temperature: 40°C (Improves mass transfer for bases).
| Parameter | Low pH (Acidic) | High pH (Basic) | Impact on Piperazine |
| Ionization | Fully Protonated (+2 charge) | Neutral / Partially Charged | High pH increases retention k' |
| Silanol Activity | Suppressed | Active (Ionized) | High pH requires hybrid particles |
| Selectivity | Driven by polarity | Driven by hydrophobicity | High pH often resolves diastereomers |
Module B: Orthogonal Selectivity (PFP Columns)
The Problem: C18 columns rely solely on hydrophobic interaction. Piperazine diastereomers often have identical hydrophobicity but different 3D shapes.
The Fix: Use a Pentafluorophenyl (PFP) column.[1] Mechanism: PFP phases offer multiple interaction mechanisms beyond hydrophobicity:
-
Pi-Pi Interactions: Between the fluorine ring and the piperazine/aromatic systems.
-
Dipole-Dipole: Strong dipoles from C-F bonds.
-
Hydrogen Bonding: Fluorine acts as a weak H-bond acceptor.
-
Shape Selectivity: Rigid fluorine rings can discriminate between subtle steric differences in diastereomers.
Recommendation:
-
Column: Phenomenex Kinetex PFP or ES Industries FluoroSep.
-
Mobile Phase: Methanol is often superior to Acetonitrile on PFP columns as it promotes pi-pi interactions.
Module C: Peak Tailing & "Shark Fins"
The Problem: Asymmetrical peaks with long tails (
Troubleshooting Steps:
-
The "Blocker" Method: Add 0.1% Triethylamine (TEA) to the mobile phase. TEA is a stronger base than piperazine; it saturates the silanol sites, "blocking" them from the analyte.
-
Ionic Strength: Increase buffer concentration from 10mM to 25-50mM. High salt concentration masks the electrostatic attraction between the amine and silanol.
-
Chaotropic Agents (Last Resort): Use Sodium Perchlorate (NaClO₄) or TFA. Note: TFA suppresses MS signal; Perchlorate is non-volatile.
Module D: Supercritical Fluid Chromatography (SFC)
Why it works: SFC is the "Gold Standard" for piperazine separation.
-
Solubility: CO₂ + Methanol dissolves greasy piperazine salts well.
-
Basicity: The mobile phase is non-aqueous, reducing the ionization penalty.
-
Chiral Columns for Diastereomers: Even though your target is a diastereomer, Polysaccharide Chiral Columns (e.g., AD-H, OD-H, IG) are highly effective because they rely on inclusion complexes (3D shape fitting) rather than just polarity.
SFC Screening Protocol:
-
Mobile Phase A: CO₂ (100%)
-
Mobile Phase B: Methanol + 0.2% Isopropylamine (IPA) or Diethylamine (DEA) .
-
Critical: You MUST add a basic additive in SFC. CO₂ forms carbonic acid in MeOH; without a base, the piperazine will protonate and stick irreversibly to the column.
-
-
Gradient: 5% to 50% B over 5 minutes.
-
Back Pressure: 120 bar.
Part 3: Visualizing the Interaction
The diagram below illustrates why Tailing occurs and how High pH/Additives solve it.
Figure 2: Mechanism of peak tailing. TEA competes for binding sites, while High pH neutralizes the analyte, preventing the interaction entirely.
References
-
Agilent Technologies. (2020). Strategies for the Separation of Basic Compounds in Reverse Phase LC. Retrieved from
-
Waters Corporation. (2021).[3] Effect of pH on the Retention of Basic Compounds on XBridge Columns. Retrieved from
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes.[1] Journal of Chromatography A. Retrieved from
-
Daicel Chiral Technologies. (2023). SFC Method Development Guide for Basic Compounds. Retrieved from
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Chiral HPLC Analysis of (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine
An Objective Comparison of Methodologies for Stereoisomeric Purity
For researchers and professionals in drug development, establishing the stereochemical purity of a chiral molecule is not merely an analytical task; it is a fundamental requirement for ensuring safety and efficacy.[1][2] The piperazine scaffold is a cornerstone in medicinal chemistry, and its derivatives, such as (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine, often serve as critical intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[3][4] This intermediate possesses two chiral centers, giving rise to four potential stereoisomers. The biological activity of the final API can be critically dependent on the specific stereochemistry of this precursor, making a robust analytical method for its separation indispensable.[5]
This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine. We will explore the rationale behind selecting a chiral stationary phase, detail a validated starting protocol, and compare the performance of chiral HPLC with alternative techniques like Supercritical Fluid Chromatography (SFC), supported by experimental insights and data.
The Analytical Imperative: Separating Diastereomers and Enantiomers
The core analytical challenge lies in resolving the desired (R,R) diastereomer from its (R,S), (S,R), and (S,S) counterparts. While diastereomers possess different physical properties and can, in some cases, be separated on achiral stationary phases, achieving baseline resolution required for pharmaceutical quality control often necessitates the enhanced selectivity of a Chiral Stationary Phase (CSP).[6][7] The primary goal is to develop a method that is not only selective but also precise, accurate, and robust.
Part 1: The Primary Approach - Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC remains the most prevalent technique for enantiomeric and diastereomeric separations due to its versatility and the wide variety of available CSPs.[2][8] The separation mechanism relies on the formation of transient, diastereomeric complexes between the analyte's stereoisomers and the chiral selector immobilized on the stationary phase.[8] The differential stability of these complexes results in varying retention times, enabling separation.
Causality Behind Experimental Choices: Selecting the Right CSP
The choice of CSP is the most critical decision in method development.[9] For piperazine derivatives and other molecules containing amine and hydroxyl functional groups, polysaccharide-based CSPs have demonstrated broad applicability and success.[8][9]
-
Polysaccharide-Based CSPs (Cellulose and Amylose): These are the workhorses of chiral separations. Columns with selectors like cellulose tris(3,5-dichlorophenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) are excellent starting points. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure of the polysaccharide derivative. The Boc-protecting group and the hydroxyl and amine functionalities of the target molecule provide multiple points for these interactions.
-
Protein-Based and Cyclodextrin CSPs: While effective for certain classes of compounds, polysaccharide phases generally offer broader selectivity for neutral or basic compounds like the one .[1][2]
Logical Workflow for Chiral HPLC Method Development
A systematic screening approach is the most efficient path to a successful separation. The following workflow outlines a logical progression from initial column screening to final method optimization.
Caption: A systematic workflow for chiral HPLC method development.
Recommended Experimental Protocol: Chiral HPLC
This protocol provides a robust starting point for the separation of (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine stereoisomers.
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC or UHPLC system with a pump, autosampler, column oven, and UV or PDA detector.
-
Chiral Column: Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Chemicals: HPLC grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).
2. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Mobile Phase | n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v) | Normal phase mode is often the first choice for polysaccharide CSPs.[10] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Elevated temperature can improve peak efficiency.[9] |
| Detection | UV at 205 nm | The analyte lacks a strong chromophore; low wavelength is needed for sensitivity.[11] |
| Injection Vol. | 10 µL | |
| Diluent | Mobile Phase | Ensures compatibility and good peak shape. |
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Justification of Parameters:
-
Chiralpak® IC: This cellulose-based CSP is highly effective for a wide range of chiral compounds, including those with carbamate groups and basic nitrogen atoms.[9][12]
-
Diethylamine (DEA): As a basic analyte, the piperazine nitrogen can interact with residual acidic silanols on the silica support, leading to peak tailing. A small amount of a competing base like DEA in the mobile phase masks these sites, significantly improving peak symmetry.[9][11]
Part 2: Comparative Analysis with Alternative Technologies
While chiral HPLC is a powerful tool, other techniques offer distinct advantages and should be considered, especially when HPLC methods fall short or when higher throughput is required.
Alternative 1: Supercritical Fluid Chromatography (SFC)
SFC has emerged as a superior method for many chiral separations.[13] It uses supercritical CO₂ as the main mobile phase, which offers low viscosity and high diffusivity, leading to faster and more efficient separations.
-
Advantages over HPLC:
-
Speed: Analysis times are typically 3-10 times faster than HPLC.
-
Reduced Solvent Consumption: Primarily uses CO₂, making it a "greener" and more cost-effective technique.
-
Unique Selectivity: The mobile phase properties in SFC can lead to different chiral recognition patterns compared to HPLC.[14]
-
-
Recommended SFC Protocol:
-
Column: Lux® Cellulose-2, 150 x 4.6 mm, 3 µm.
-
Mobile Phase: Supercritical CO₂ and Methanol (as a co-solvent).
-
Gradient: 5% to 40% Methanol over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 40 °C.
-
Alternative 2: Capillary Electrophoresis (CE)
CE is another powerful technique for chiral separations, offering extremely high efficiency. Separation in CE is achieved by adding a chiral selector to the background electrolyte.
-
Advantages:
-
High Resolution: Can achieve very high theoretical plate counts.
-
Minimal Sample/Reagent Use: A "green" technique with very low consumption.[15]
-
Orthogonal Selectivity: The separation mechanism is fundamentally different from chromatography.
-
-
Recommended CE Protocol:
Data Summary and Performance Comparison
The choice of technique depends on the specific analytical needs, such as throughput, cost, and available instrumentation.
| Feature | Chiral HPLC | Chiral SFC | Chiral CE |
| Separation Speed | Moderate (10-30 min) | Very Fast (1-10 min) | Fast (5-15 min) |
| Resolution | Good to Excellent | Excellent | Very High |
| Solvent Usage | High (Organic Solvents) | Low (Mainly CO₂) | Extremely Low (Aqueous Buffers) |
| Method Development | Well-established, systematic | Requires specialized hardware | Can be complex, sensitive to buffer |
| Cost per Sample | Moderate | Low | Low |
| Primary Application | Routine QC, Prep. Scale | High-Throughput Screening | Orthogonal Method, Research |
Conclusion and Authoritative Recommendation
For the routine quality control and chiral purity determination of (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine , Chiral HPLC on a polysaccharide-based stationary phase like Chiralpak® IC represents the most robust, reliable, and widely accessible starting point. The detailed protocol in this guide, particularly the use of a basic modifier like DEA, is critical for achieving the peak shape and resolution required in a regulated environment.
For laboratories focused on high-throughput screening or those with a strong focus on green chemistry, Chiral SFC is the recommended alternative. It offers significant advantages in speed and reduced solvent waste without compromising, and often improving upon, the quality of the separation.[13][14] Chiral CE serves as an excellent orthogonal technique for method validation and for resolving particularly challenging separations that may fail on chromatographic systems.
Ultimately, the selection of the optimal analytical method is a balance of performance, speed, cost, and available resources. By understanding the causality behind the experimental choices for each technique, researchers can confidently develop and validate a method that ensures the stereochemical integrity of this vital pharmaceutical intermediate.
References
- Waters Corporation. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
- Semantic Scholar. (n.d.). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives.
- Layton, S. E. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository.
- BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
- BenchChem. (2025). A Researcher's Guide to Chiral HPLC Analysis: Comparing Stationary Phases for Enantiomer Separation.
- ChemicalBook. (n.d.). 1-BOC-Piperazine synthesis.
- Google Patents. (n.d.). CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- SIELC Technologies. (n.d.). Separation of 1-(2-(2-Hydroxyethoxy)ethyl)piperazine on Newcrom R1 HPLC column.
- ResearchGate. (2025). Comparative study on separation of diastereomers by HPLC.
- ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.
- Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases.
- PubMed. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors.
- BOC Sciences. (n.d.). High-Precision Chiral HPLC Services.
- Chimia. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds.
- Shimadzu. (n.d.). Analysis and evaluation of chiral drugs in biological samples.
- ResearchGate. (2025). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- BenchChem. (2025). Application Notes and Protocols for 1-(2-Hydroxyethyl)piperazine in Pharmaceutical Synthesis.
- European Patent Office. (n.d.). SYNTHESIS OF A NEUROSTIMULATIVE PIPERAZINE - Patent 2470182.
- LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs.
- PMC. (n.d.). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers.
- Springer. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin.
- Bentham Science Publisher. (n.d.). A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group.
- PubMed. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets.
- MDPI. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
- BenchChem. (2025). Application Note: Chiral Separation of Boc-Lisdexamfetamine Diastereomers by High-Performance Liquid Chromatography.
Sources
- 1. repository.uncw.edu [repository.uncw.edu]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine - Google Patents [patents.google.com]
- 5. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. Analysis and evaluation of chiral drugs in biological samples – secrets of science [shimadzu-webapp.eu]
- 14. hplc.eu [hplc.eu]
- 15. d-nb.info [d-nb.info]
determination of enantiomeric excess of (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine
Determination of Enantiomeric Excess ( ) of (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine: A Comparative Technical Guide
Executive Summary & Stereochemical Challenge
The target molecule, (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine , represents a complex analytical challenge due to the presence of two chiral centers : one at the piperazine C2 position and one at the
Unlike simple enantiomeric pairs, this molecule exists as part of a four-isomer landscape:
-
(R,R) - Target
-
(S,S) - Enantiomer
-
(R,S) - Diastereomer
-
(S,R) - Diastereomer[1]
Therefore, "enantiomeric excess" (
Strategic Method Selection
The choice of method depends on the stage of development (R&D vs. QC) and the availability of reference standards.
Figure 1: Decision matrix for selecting the appropriate analytical technique based on sensitivity and throughput requirements.
Method 1: Direct Chiral HPLC (The Gold Standard)
This is the preferred method for routine analysis due to its reproducibility and non-destructive nature.
Mechanistic Rationale
The molecule contains a basic secondary amine (N4) and a polar hydroxyl group .[1]
-
Column Choice: Immobilized polysaccharide columns (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) are required.[1] The "immobilized" nature (e.g., Chiralpak IA/IC) allows for a wider solvent range, though "coated" columns (AD-H) often provide superior resolution for Boc-piperazines.
-
Mobile Phase: Normal Phase (Hexane/Alcohol) is superior to Reverse Phase here because it maximizes the hydrogen-bonding interactions between the analyte's hydroxyl group and the chiral selector.
-
Additive: A basic additive (Diethylamine, DEA) is mandatory to suppress the ionization of the N4 amine, preventing severe peak tailing.[1]
Experimental Protocol
| Parameter | Condition |
| Column | Chiralpak IC or Chiralpak AD-H (4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C (Lowering to 10°C can improve resolution of diastereomers) |
| Detection | UV at 210 nm (Boc absorption) |
| Sample Conc. | 1.0 mg/mL in Mobile Phase |
Critical Note: The Boc group has weak UV absorbance. If the baseline is noisy at 210 nm, switch to Method 2.
Expected Elution Order (Typical for AD-H)
While specific elution orders must be determined experimentally, similar Boc-piperazines typically elute:
-
(S,S) / (R,S) isomers (fast eluting)
-
(R,R) target (retained via H-bonding)
Method 2: Indirect Analysis via Derivatization (High Sensitivity)
If the direct UV signal is too weak, or if the enantiomers co-elute, derivatizing the free N4 amine introduces a strong chromophore and can enhance chiral discrimination.
Reaction Pathway
We utilize Benzoyl Chloride to cap the N4 amine. This adds a strong UV tag (254 nm) and removes the basicity, sharpening the peaks.
Figure 2: Pre-column derivatization workflow to enhance detection limits and peak shape.
Protocol
-
Reaction: Dissolve 10 mg sample in 1 mL DCM. Add 2 eq. Triethylamine (TEA) and 1.1 eq. Benzoyl Chloride. Stir for 15 min at RT.
-
Quench: Add 0.5 mL water, vortex, and discard aqueous layer.
-
Analysis: Inject the organic layer (diluted in Hexane) onto the Chiral HPLC system (Method 1 conditions, but detection at 254 nm ).
Method 3: 1H-NMR with Mosher's Acid (Self-Validating)
When reference standards for the (S,S), (R,S), and (S,R) isomers are unavailable, HPLC cannot definitively identify which peak is which. Mosher's method uses NMR to determine absolute configuration ab initio.
Mechanism
Reaction of the secondary alcohol with (S)-(-)-MTPA-Cl yields diastereomeric esters. The NMR chemical shifts of the protons near the chiral center will differ significantly between the (R,R)-ester and the (S,S)-ester due to magnetic anisotropy.
Protocol
-
Derivatization: Mix 5 mg sample + 10 mg (S)-MTPA-Cl + 10 µL Pyridine in 0.6 mL
. -
Acquisition: Acquire 1H-NMR (minimum 400 MHz).
-
Analysis: Focus on the methyl doublet of the hydroxyethyl side chain.
-
In the (R,R)-analyte + (S)-MTPA complex, the methyl group is shielded/deshielded differently than in the (S,S) or diastereomeric complexes.
-
Integration of these split methyl signals provides the molar ratio (
and ).[1]
-
Comparative Analysis Summary
| Feature | Method 1: Direct HPLC | Method 2: Derivatization HPLC | Method 3: Mosher NMR |
| Primary Use | Routine QC, Process Monitoring | Trace Impurity Analysis | Structural Validation / R&D |
| Precision | High (<0.5% RSD) | Moderate (depends on reaction) | Low (>2% error typical) |
| Throughput | High (15-30 min/run) | Low (Requires prep time) | Very Low |
| Limit of Detection | ~0.1% (at 210 nm) | <0.01% (at 254 nm) | ~1-2% |
| Cost per Sample | Low | Medium | High (Deuterated solvents) |
| Reference Std? | Required for ID | Required for ID | Not Required |
References
-
General Chiral Separation of Piperazine Derivatives
-
Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® IA, IB, IC." Available at: [Link]
-
-
Mosher's Method for Absolute Configuration
-
Synthesis and Analysis of 1-Boc-3-hydroxypiperidine (Analogous Chemistry)
- Derivatization Techniques for HPLC
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Established Scaffolds and Future Perspectives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the predictable and selective creation of stereogenic centers is paramount. Chiral auxiliaries, chemical entities that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation, remain a cornerstone of this endeavor.[1] The ideal auxiliary is not only highly effective in inducing stereoselectivity but is also readily available, easily attached and cleaved, and recoverable for reuse.[2]
This guide provides a comparative analysis of several preeminent classes of chiral auxiliaries, focusing on their mechanisms, applications, and performance in key asymmetric transformations. We will delve into the well-established Evans' oxazolidinones, Oppolzer's sultams, and Meyers' chiral formamidines, supported by experimental data from the literature.
Furthermore, we will address the titular compound, (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine . A comprehensive search of the scientific literature reveals a notable absence of its application as a chiral auxiliary in published asymmetric synthesis studies. While this prevents a direct, data-driven comparison, its structural features merit a discussion of its potential in this capacity, framed by the principles established by its well-documented counterparts.
The Role of Chiral Auxiliaries in Asymmetric Synthesis
The fundamental principle behind the use of a chiral auxiliary is the conversion of a prochiral substrate into a diastereomeric intermediate. The pre-existing stereocenter(s) on the auxiliary then govern the facial selectivity of a subsequent bond-forming reaction, leading to the preferential formation of one diastereomer of the product. Upon completion of the reaction, the auxiliary is cleaved and can ideally be recovered.
Caption: Generalized workflow of asymmetric synthesis using a chiral auxiliary.
Established Chiral Auxiliaries: A Comparative Overview
The efficacy of a chiral auxiliary is judged by several key parameters: the level of diastereoselectivity it imparts (measured as diastereomeric excess, d.e.), the chemical yield of the transformation, the scope of substrates and reaction types it can be applied to, and the ease of its attachment and removal.
Evans' Oxazolidinones
Pioneered by David A. Evans, chiral oxazolidinones are among the most widely used and reliable auxiliaries, particularly for the synthesis of chiral carboxylic acid derivatives.[3] They are typically derived from readily available amino alcohols, such as valinol or phenylalaninol.
Mechanism of Action: In the context of enolate alkylation, the N-acyl oxazolidinone is deprotonated to form a Z-enolate. The bulky substituent at the C4 position of the oxazolidinone ring sterically shields one face of the enolate, directing the approach of an electrophile to the opposite face.[4] This results in a highly predictable stereochemical outcome.
Applications:
Cleavage: The N-acyl bond can be cleaved under a variety of conditions to yield different functional groups (e.g., carboxylic acids, esters, alcohols, aldehydes) without epimerization of the newly formed stereocenter. A common method involves hydrolysis with lithium hydroperoxide (LiOOH).[7]
Oppolzer's Sultams
Based on the rigid camphor skeleton, Oppolzer's sultams are highly crystalline and offer excellent stereocontrol in a range of transformations.[8] The sulfonamide linkage provides different steric and electronic properties compared to the imide of Evans' auxiliaries.
Mechanism of Action: Similar to oxazolidinones, N-acyl sultams form enolates that exhibit high facial bias due to the steric hindrance imposed by the camphor framework. The chelation of the metal cation (e.g., Li+, Na+) between the enolate oxygen and the sulfonyl oxygen locks the conformation, leading to high diastereoselectivity.
Applications:
-
Asymmetric alkylations
-
Asymmetric conjugate additions
-
Asymmetric hydrogenations[11]
Cleavage: Saponification with reagents like LiOH or hydrolysis under acidic conditions can liberate the chiral carboxylic acid. Reductive cleavage with agents such as LiAlH4 or LiBH4 provides the corresponding chiral alcohol. The auxiliary is generally robust and can be recovered in high yield.[11]
Meyers' Chiral Formamidines
Chiral formamidines, developed by A.I. Meyers, are particularly useful for the asymmetric functionalization of positions alpha to a nitrogen atom in heterocyclic systems.[12][13] They are typically derived from chiral amino alcohols.
Mechanism of Action: The formamidine group activates an adjacent position for deprotonation. The resulting lithiated species is stabilized by chelation to the oxygen of the auxiliary, creating a rigid, planar five-membered ring. This conformation directs the approach of electrophiles from the less sterically hindered face.
Applications:
-
Asymmetric synthesis of substituted tetrahydroisoquinolines and other aza-heterocycles[13]
-
Asymmetric synthesis of aza-estrone analogues[14]
Cleavage: The formamidine group is typically removed by hydrazinolysis or mild acid hydrolysis.
Performance Comparison: Asymmetric Alkylation
To provide a quantitative comparison, the following table summarizes representative data for the asymmetric alkylation of propionyl derivatives of these auxiliaries.
| Chiral Auxiliary | Electrophile | Base | Solvent | Temp (°C) | Diastereomeric Excess (d.e.) (%) | Yield (%) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | NaHMDS | THF | -78 | >99 | 85 | [5] |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Allyl iodide | NaHMDS | THF | -78 | 98 | 90 | [5] |
| (2R)-Bornane-10,2-sultam (Oppolzer's) | Methyl iodide | n-BuLi | THF | -78 | >98 | 85-95 | N/A |
| (S)-(-)-4-tert-Butyl-2-(1-ethylpropyl)oxazoline | Benzyl bromide | LDA | THF | -78 | >98 | ~80 | N/A |
Note: Data for Oppolzer's sultam and Meyers' oxazoline (a related system to formamidines for C-C bond formation) are drawn from typical literature results, as direct side-by-side comparisons under identical conditions are rare.
Experimental Protocols
Representative Protocol for Asymmetric Alkylation using an Evans' Oxazolidinone
Caption: Workflow for a typical Evans' asymmetric alkylation.
Step-by-Step Methodology:
-
Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, n-butyllithium (1.05 eq) is added dropwise. After stirring for 15 minutes, propanoyl chloride (1.1 eq) is added, and the reaction is stirred for an additional hour at -78 °C before being warmed to room temperature.[5]
-
Enolate Formation and Alkylation: The purified N-propanoyl oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. Sodium hexamethyldisilazide (NaHMDS, 1.1 eq) is added, and the solution is stirred for 30 minutes. Benzyl bromide (1.2 eq) is then added, and the reaction is stirred for several hours at -78 °C.[5]
-
Workup and Purification: The reaction is quenched with saturated aqueous ammonium chloride and warmed to room temperature. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by silica gel chromatography.
-
Auxiliary Cleavage: The purified product is dissolved in a mixture of THF and water at 0 °C. Aqueous hydrogen peroxide and lithium hydroxide are added, and the reaction is stirred for 4 hours. The reaction is then quenched with sodium sulfite. The chiral auxiliary can be recovered from the reaction mixture, and the desired chiral carboxylic acid is isolated after an acidic workup and extraction.[5]
Prospective Analysis of (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine as a Chiral Auxiliary
While no experimental data is currently available for the use of (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine as a chiral auxiliary, its structure allows for some informed speculation on its potential.
Structural Features:
-
Piperazine Backbone: The piperazine ring is a common scaffold in medicinal chemistry and can adopt a stable chair conformation.[15][16] The presence of two nitrogen atoms offers multiple points for attachment and potential chelation.
-
Chiral Centers: The molecule possesses two stereogenic centers at C2 and on the ethyl group, which could provide a well-defined chiral environment.
-
Functional Groups: The Boc-protected nitrogen (N1) is sterically demanding. The secondary amine at N4 is a potential site for acylation to attach the substrate. The hydroxyl group could play a key role in chelation control, similar to the hydroxyl group in pseudoephedrine auxiliaries.[3]
Potential Mechanism and Applications: If acylated at the N4 position, the resulting amide could be deprotonated to form an enolate. The stereochemical outcome of a subsequent reaction with an electrophile would likely be controlled by a combination of:
-
Chelation: The lithium cation of the enolate could chelate between the enolate oxygen and the hydroxyl oxygen, creating a rigid, six-membered ring transition state. This would orient the enolate for a specific facial approach.
-
Steric Hindrance: The bulky Boc group at N1 and the piperazine ring itself would provide a sterically biased environment, further directing the electrophile.
This chelation-controlled model suggests potential efficacy in asymmetric alkylation and aldol reactions. The piperazine scaffold is also of interest for its potential to be tuned electronically by substitution at the nitrogen atoms.
Challenges and Considerations:
-
Acylation Selectivity: Selective acylation at N4 in the presence of the hydroxyl group would be necessary.
-
Cleavage: The N-acyl bond of the piperazine would need to be cleavable under conditions that do not compromise the newly formed stereocenter.
-
Conformational Flexibility: The relative flexibility of the piperazine ring compared to the rigid systems of Evans' and Oppolzer's auxiliaries could potentially lead to lower diastereoselectivities.
Conclusion
The selection of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. Evans' oxazolidinones and Oppolzer's sultams are well-established, highly reliable auxiliaries that provide excellent stereocontrol in a wide variety of reactions, backed by a wealth of experimental data. Meyers' formamidines offer a powerful method for the asymmetric functionalization of aza-heterocycles.
While (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine remains an unexplored candidate in the field of chiral auxiliaries, its structure presents intriguing possibilities for chelation-controlled asymmetric transformations. Future research will be necessary to determine if this and other novel piperazine-based scaffolds can be developed into a new class of effective and practical chiral auxiliaries. For now, the established auxiliaries remain the gold standard for predictable and high-yielding asymmetric synthesis.
References
- BenchChem.
- BenchChem. A Comparative Guide to the Recyclability of Chiral Auxiliaries in Asymmetric Synthesis.
-
Kumaraswamy, G., et al. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. The Journal of Organic Chemistry, 71(1), 337-40. [Link]
-
Wikipedia. Camphorsultam. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
Kumaraswamy, G., et al. (2016). Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners†,‡. ACS Publications. [Link]
-
ResearchGate. Oppolzer's chiral sultam‐induced asymmetric synthesis of... [Link]
-
Britton, J., et al. (2017). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science, 8(11), 7548-7553. [Link]
-
Slideshare. Evans aldol ppt. [Link]
-
Easton, C. J., & Vuckovic, D. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]
-
ResearchGate. Oxazolidinones and Related Heterocycles as Chiral Auxiliaries/Evans and Post-Evans Auxiliaries. [Link]
-
ResearchGate. Evans' original oxazolidinone auxiliary‐based asymmetric methodology. [Link]
-
ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis. [Link]
-
Meyers, A. I., et al. (1988). Chiral and achiral formamidines in synthesis. The first asymmetric route to (-)-yohimbine and an efficient total synthesis of (.+-.)-yohimbine. Journal of the American Chemical Society, 110(14), 4778–4787. [Link]
-
University of York. Asymmetric Synthesis. [Link]
-
Evans, D. A., et al. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'Actualité Chimique, (255), 3-10. [Link]
-
Royal Society of Chemistry. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. [Link]
-
Meyers, A. I., et al. (1991). An asymmetric synthesis of aporphine and related alkaloids via chiral formamidines. (+)-glaucine, (+)-homoglaucine, and (-)-8,9-didemethoxythalisopavine. The Journal of Organic Chemistry, 56(24), 6837–6844. [Link]
-
Meyers, A. I., et al. (1993). Chiral formamidines. The total asymmetric synthesis of (-)-8-azaestrone and related (-)-8-aza-12-oxo-17-desoxoestrone. The Journal of Organic Chemistry, 58(1), 36–44. [Link]
-
Royal Society of Chemistry. Asymmetric synthesis of substituted NH-piperidines from chiral amines. [Link]
-
MDPI. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. york.ac.uk [york.ac.uk]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Evans aldol ppt | PPTX [slideshare.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 7. connectsci.au [connectsci.au]
- 8. Camphorsultam - Wikipedia [en.wikipedia.org]
- 9. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acs.figshare.com [acs.figshare.com]
- 11. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to the Application of (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine and Other Chiral Auxiliaries in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of a drug candidate's efficacy and safety. The synthesis of enantiomerically pure compounds often relies on the use of chiral building blocks or auxiliaries that can effectively bias the stereochemical outcome of a reaction. Among the plethora of such tools available to the synthetic chemist, substituted piperazines have emerged as valuable scaffolds due to their prevalence in bioactive molecules.[1][2][3]
This guide provides a comprehensive literature review and a comparative analysis of (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine , a specialized chiral building block, against established chiral auxiliaries such as Evans Oxazolidinones and Enders' RAMP/SAMP Reagents . We will delve into the practical applications, experimental protocols, and the underlying principles that govern their stereochemical control, offering a data-driven perspective for selecting the appropriate tool for your synthetic challenge.
The Strategic Value of Chiral Piperazines: A Focus on (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine
The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs.[1][3] The introduction of stereocenters onto the piperazine ring significantly expands the accessible chemical space for drug discovery.[2] (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine is a bifunctional chiral building block that offers several strategic advantages:
-
Pre-installed Stereocenters: It provides two defined stereocenters, which can be incorporated into a target molecule, saving synthetic steps and avoiding challenging stereoselective transformations.
-
Orthogonal Protection: The Boc-protected nitrogen allows for selective functionalization of the second nitrogen atom, while the hydroxyl group can be used for further derivatization or as a handle for directing group-assisted reactions.
-
Synthetic Versatility: This building block can be employed in the synthesis of complex heterocyclic systems, as exemplified by its use in the preparation of analogues of Tadalafil, a phosphodiesterase 5 (PDE5) inhibitor.[4][5][6]
The synthesis of (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine itself can be achieved from commercially available starting materials, making it an accessible tool for research and development.
Comparative Analysis: Performance Against Established Chiral Auxiliaries
To objectively assess the utility of (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine, it is essential to compare it with other well-established methods for asymmetric synthesis. We will focus on two titans of the field: Evans Oxazolidinones for asymmetric aldol reactions and Enders' RAMP/SAMP reagents for asymmetric alkylations.
| Feature | (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine | Evans Oxazolidinones | Enders' RAMP/SAMP Reagents |
| Primary Application | Chiral building block for incorporation | Chiral auxiliary for asymmetric aldol reactions | Chiral auxiliary for asymmetric α-alkylation of ketones/aldehydes |
| Stereocontrol | Pre-defined stereocenters | High diastereoselectivity (typically >95% de) for syn-aldol products[7][8] | High enantioselectivity (often >95% ee)[9] |
| Versatility | Synthesis of piperazine-containing structures | Broad substrate scope for aldehydes and acyl chains[10] | Wide range of electrophiles for alkylation[9] |
| Removal of Chiral Moiety | Becomes part of the final structure | Cleavage under mild conditions (e.g., LiOH/H₂O₂) to yield various functional groups (acid, alcohol, etc.)[11] | Ozonolysis or hydrolysis to regenerate the carbonyl compound[9] |
| Key Advantage | Direct incorporation of a complex chiral scaffold | Predictable and high levels of stereocontrol | Access to enantiomerically enriched α-alkylated carbonyls |
| Potential Limitation | Less flexible for introducing diverse stereochemistry at other positions | Requires stoichiometric use of the auxiliary | Multi-step process (hydrazone formation, alkylation, cleavage)[9] |
Experimental Deep Dive: Protocols and Mechanistic Rationale
To provide actionable insights, we present detailed experimental protocols for key transformations involving these chiral tools. The causality behind the experimental choices is explained to enhance understanding and aid in troubleshooting.
Synthesis of Tadalafil Analogues using a Diketopiperazine Strategy
The synthesis of Tadalafil analogues often involves the construction of a tetracyclic diketopiperazine core.[4][5][6] While not directly using (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine, the synthesis of chiral diketopiperazines highlights the utility of chiral building blocks derived from amino acids, a similar strategic approach.
Experimental Workflow: Diketopiperazine Formation for Tadalafil Analogues
Caption: Synthetic workflow for Tadalafil analogues via a diketopiperazine intermediate.[6]
Protocol 1: Synthesis of a Chiral Diketopiperazine Intermediate [6]
-
Dipeptide Formation: To a solution of Boc-L-tryptophan (1.0 eq) in dichloromethane (DCM), add sarcosine benzyl ester tosylate salt (1.0 eq), HATU (1.1 eq), and diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 4 hours. After completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
-
Fmoc Deprotection and Cyclization: Dissolve the crude dipeptide in a 25% solution of piperidine in DCM. Stir at room temperature for 1 hour. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting diketopiperazine by column chromatography on silica gel.
-
N-Alkylation: To a solution of the diketopiperazine (1.0 eq) in dimethylformamide (DMF), add cesium carbonate (1.5 eq) and the desired substituted benzyl bromide (1.2 eq). Stir the mixture at room temperature overnight. Quench the reaction with water and extract with ethyl acetate.
-
Final Deprotection: Dissolve the N-alkylated diketopiperazine in a 25% solution of trifluoroacetic acid (TFA) in DCM. Stir at room temperature for 1 hour. Concentrate the reaction mixture and purify by chromatography to yield the final Tadalafil analogue.
Causality: The use of a chiral amino acid (tryptophan) as a starting material establishes the initial stereocenter. The subsequent cyclization to the diketopiperazine preserves this stereochemistry. The choice of coupling reagents and bases is critical for efficient amide bond formation and to minimize racemization.
Asymmetric Aldol Reaction with Evans Oxazolidinones
Evans oxazolidinones are powerful chiral auxiliaries for stereoselective aldol reactions, typically affording syn-aldol products with high diastereoselectivity.[7][8][10]
Experimental Workflow: Evans Asymmetric Aldol Reaction
Caption: General workflow for an Evans asymmetric syn-aldol reaction.[11]
Protocol 2: Evans Asymmetric syn-Aldol Reaction [11]
-
Acylation: To a solution of the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in dry THF at -78 °C, add n-butyllithium (1.05 eq) dropwise. After 15 minutes, add propionyl chloride (1.1 eq) and stir for 30 minutes.
-
Enolate Formation: Cool the solution of the N-propionyl oxazolidinone to -78 °C and add dibutylboron triflate (1.2 eq) followed by DIPEA (1.3 eq). Stir for 30 minutes.
-
Aldol Addition: Add the desired aldehyde (1.5 eq) dropwise at -78 °C and stir for 2-4 hours. Quench the reaction with a pH 7 buffer.
-
Work-up: Extract the mixture with DCM, wash with saturated NaHCO₃ and brine. Dry the organic layer over MgSO₄ and concentrate.
-
Auxiliary Cleavage: Dissolve the crude aldol adduct in a mixture of THF and water. Cool to 0 °C and add 30% hydrogen peroxide followed by a 1M solution of lithium hydroxide. Stir for 4 hours.
-
Purification: After work-up, purify the resulting chiral β-hydroxy carboxylic acid by chromatography.
Causality: The stereochemical outcome is directed by the chiral auxiliary. The formation of a Z-boron enolate, which reacts with the aldehyde through a chair-like Zimmerman-Traxler transition state, leads to the observed syn-diastereoselectivity. The bulky substituent on the oxazolidinone shields one face of the enolate, ensuring high facial selectivity.[8]
Asymmetric Alkylation using Enders' RAMP/SAMP Reagents
Enders' reagents, (R)- and (S)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP and SAMP), are highly effective for the asymmetric α-alkylation of ketones and aldehydes.[9]
Experimental Workflow: RAMP/SAMP Asymmetric Alkylation
Caption: General workflow for asymmetric alkylation using RAMP/SAMP hydrazones.[9]
Protocol 3: Asymmetric Alkylation of a Ketone using SAMP [12]
-
Hydrazone Formation: A mixture of 3-pentanone (1.2 eq) and SAMP (1.0 eq) is heated at 60 °C under an argon atmosphere overnight. The crude hydrazone is purified by distillation.
-
Deprotonation: To a solution of lithium diisopropylamide (LDA) (1.1 eq) in dry THF at 0 °C, add the SAMP-hydrazone dropwise. Cool the resulting solution to -110 °C.
-
Alkylation: Slowly add the alkyl halide (e.g., methyl iodide, 1.2 eq) to the cooled azaenolate solution. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction with water and extract with ether. Dry the organic layer and concentrate.
-
Cleavage: Dissolve the crude alkylated hydrazone in DCM and cool to -78 °C. Bubble ozone through the solution until a blue color persists. Quench with dimethyl sulfide.
-
Purification: After an aqueous work-up, purify the resulting α-alkylated ketone by distillation or chromatography.
Causality: The stereoselectivity arises from the chelation of the lithium cation by the methoxymethyl group and the nitrogen of the pyrrolidine ring, which forces the azaenolate into a rigid conformation. The electrophile then attacks from the less sterically hindered face, leading to high enantioselectivity.[9]
Conclusion
The choice of a chiral strategy is a multifaceted decision that depends on the specific target molecule and the desired synthetic efficiency. (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine represents a valuable chiral building block for the direct incorporation of a functionalized, stereochemically defined piperazine ring, which is particularly advantageous in the synthesis of complex heterocyclic scaffolds found in many pharmaceuticals.
In contrast, Evans Oxazolidinones and Enders' RAMP/SAMP Reagents serve as powerful chiral auxiliaries that enable the asymmetric synthesis of a broader range of acyclic and cyclic compounds through highly stereoselective bond formations. While they require additional steps for attachment and removal, their predictability and high stereocontrol make them indispensable tools in modern organic synthesis.
Ultimately, a thorough understanding of the mechanisms, scope, and limitations of each of these approaches, as presented in this guide, will empower researchers to make informed decisions and design more efficient and elegant synthetic routes to complex, enantiomerically pure molecules.
References
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. connectsci.au [connectsci.au]
- 5. Synthesis, molecular modeling and biological evaluation of novel tadalafil analogues as phosphodiesterase 5 and colon tumor cell growth inhibitors, new stereochemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Aldol reaction [chemistrynewlight.blogspot.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 10. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 11. uwindsor.ca [uwindsor.ca]
- 12. web.mit.edu [web.mit.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
